Product packaging for Zirconium iodide(Cat. No.:CAS No. 13986-26-0)

Zirconium iodide

Cat. No.: B085238
CAS No.: 13986-26-0
M. Wt: 598.84 g/mol
InChI Key: XLMQAUWIRARSJG-UHFFFAOYSA-J
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Description

See also: Zirconium iodide (preferred);  Zirconium (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula I4Zr B085238 Zirconium iodide CAS No. 13986-26-0

Properties

CAS No.

13986-26-0

Molecular Formula

I4Zr

Molecular Weight

598.84 g/mol

IUPAC Name

tetraiodozirconium

InChI

InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4

InChI Key

XLMQAUWIRARSJG-UHFFFAOYSA-J

SMILES

[Zr+4].[I-].[I-].[I-].[I-]

Canonical SMILES

[Zr](I)(I)(I)I

Other CAS No.

13986-26-0

Pictograms

Corrosive

Origin of Product

United States

Academic Perspectives on Zirconium Iodide Compounds: an Overview of Research Trajectories

Classification and Stoichiometric Variations of Zirconium Iodides in Advanced Research

The binary system of zirconium and iodine gives rise to several well-defined compounds, primarily distinguished by the oxidation state of the zirconium atom. These range from the most common Zirconium(IV) iodide to lower oxidation state species, each with unique structural and chemical characteristics that are actively explored in contemporary research.

Zirconium(IV) Iodide (ZrI₄) in Contemporary Chemical Studies

Zirconium(IV) iodide, or zirconium tetraiodide (ZrI₄), is the most stable and readily available iodide of zirconium. wikipedia.org It presents as an orange-yellow crystalline solid that is sensitive to moisture and air. wikipedia.orgamericanelements.comchemicalbook.com In the solid state, ZrI₄ adopts a polymeric structure where each zirconium center is octahedrally coordinated, bridging with four iodide ligands and having two terminal iodides. chemicalbook.com

Historically, ZrI₄ played a crucial role in the van Arkel-de Boer process for the purification of zirconium metal. This process involves the decomposition of gaseous ZrI₄ on a hot filament to deposit high-purity zirconium. wikipedia.orgchemicalbook.com Current research interest in ZrI₄ often revolves around its use as a precursor for the synthesis of other zirconium compounds, including lower iodides and complex cluster compounds. researchgate.net Its reactivity and role as a starting material in the synthesis of nanophase zirconium powders have also been a subject of investigation. rsc.org

PropertyValue
Chemical Formula ZrI₄
Molar Mass 598.84 g/mol
Appearance Orange-yellow crystalline solid
Melting Point 499 °C (triple point)
Boiling Point 431 °C (sublimes)
Crystal Structure Monoclinic
Solubility in Water Decomposes

Table 1: Selected Properties of Zirconium(IV) Iodide. wikipedia.orgamericanelements.comnih.gov

Zirconium(III) Iodide (ZrI₃) in Transition Metal Chemistry

Zirconium(III) iodide (ZrI₃) represents a reduced state of zirconium and is of significant interest in transition metal chemistry. It can be synthesized by the reduction of Zirconium(IV) iodide with zirconium metal at elevated temperatures. This compound is thermally unstable and is prone to disproportionation at temperatures above 727°C. The study of ZrI₃ and its complexes contributes to a deeper understanding of the chemistry of d¹ metal ions and their magnetic and electronic properties.

Zirconium(II) Iodide (ZrI₂) and Lower Oxidation State Species Investigations

Further reduction leads to Zirconium(II) iodide (ZrI₂), a compound that exists in different polymorphic forms. For instance, the α-form of ZrI₂ features an infinite chain structure. The synthesis and characterization of such lower oxidation state species are challenging but crucial for a comprehensive understanding of the zirconium-iodine system. americanelements.com Research into these compounds often overlaps with the study of cluster chemistry, as lower oxidation states of zirconium are frequently stabilized within polynuclear frameworks.

Zirconium Iodide Cluster Compounds: Structural Diversity and Interstitial Atom Inclusion

A significant area of modern research on zirconium iodides involves the synthesis and characterization of cluster compounds. These are polynuclear complexes, typically containing a core of six zirconium atoms (a Zr₆ octahedron) surrounded by iodide ligands. A remarkable feature of these clusters is their ability to encapsulate a variety of interstitial atoms within the Zr₆ core, leading to a vast structural and electronic diversity. osti.goviupac.org This encapsulation is often a requirement for the thermodynamic stability of these clusters. iupac.org

These cluster compounds are generally synthesized via high-temperature solid-state reactions involving zirconium metal, zirconium tetraiodide, and the desired interstitial element in sealed tantalum tubes. researchgate.netresearchgate.net

Carbon-Centered this compound Clusters

The inclusion of a carbon atom within the zirconium octahedron leads to the formation of stable carbon-centered clusters. capes.gov.bracs.org Well-characterized examples include Zr₆I₁₂C and MZr₆I₁₄C (where M can be an alkali metal like K, Rb, or Cs). researchgate.netacs.org X-ray diffraction studies have been instrumental in confirming the presence of the central carbon atom. researchgate.netacs.org The presence of the interstitial carbon atom significantly influences the electronic structure and the metal-metal bonding within the cluster. researchgate.netresearchgate.net For instance, the addition of carbon alters the molecular orbital energies, leading to the formation of strong bonding interactions. researchgate.netresearchgate.net The study of these carbon-centered clusters has also been extended to their solution chemistry, investigating their stability and reactivity in aqueous environments. acs.orgnih.gov

CompoundKey Research Findings
Zr₆I₁₂C Identified as a carbon-centered cluster, previously misidentified as an interstitial-free phase. The interstitial carbon atom contributes to the stability of the cluster. researchgate.netacs.org
CsZr₆I₁₄C Also confirmed to contain a central carbon atom. The presence of the alkali metal cation influences the overall structure and properties. researchgate.netresearchgate.net

Table 2: Research Highlights of Carbon-Centered this compound Clusters.

Boron-Centered this compound Clusters

Similar to carbon, boron atoms can also be encapsulated within this compound clusters, forming compounds such as MZr₆I₁₄B and Zr₆I₁₂B. osti.gov The synthesis of these compounds has expanded the scope of interstitial chemistry in zirconium halide clusters. osti.gov Research has also explored the formation of mixed-halide zirconium cluster phases containing boron, such as NaZr₆Cl₁₂-xI₂₊xB and MII₀.₅Zr₆(Cl, I)₁₄B (MII = Ca, Sr, Ba), demonstrating the versatility of these systems. researchgate.net The study of these boron-centered clusters, including their excision from solid-state precursors into solution, has provided insights into their kinetic stability and electrochemical properties. acs.orgnih.gov

The investigation into this compound compounds and their derivatives continues to uncover new structures, bonding paradigms, and potential applications. The ability to systematically vary the oxidation state of zirconium and to incorporate a wide array of interstitial atoms into cluster frameworks ensures that this area of inorganic chemistry will remain a vibrant field of research for the foreseeable future.

Silicon and Aluminum-Centered this compound Clusters

The exploration of this compound clusters has been significantly advanced by the incorporation of main group elements, such as silicon and aluminum, as interstitial atoms within the zirconium metallic framework. These encapsulated atoms play a crucial role in stabilizing the cluster's structure and influencing its electronic properties. Research in this area has led to the successful synthesis and characterization of novel compounds, providing fundamental insights into the chemistry of these complex inorganic systems.

Research Findings on Silicon-Centered this compound Clusters

A notable example of a silicon-centered this compound cluster is the compound with the stoichiometry Cs₀.₃Zr₆I₁₄Si. osti.gov The synthesis of this compound is achieved through high-temperature solid-state reactions. Stoichiometric amounts of zirconium metal (Zr), zirconium tetraiodide (ZrI₄), cesium iodide (CsI), and elemental silicon (Si) are combined and heated in a sealed tantalum container at 850°C. researchgate.net This process yields well-formed crystals of the target compound.

Research Findings on Aluminum-Centered this compound Clusters

Parallel research has been conducted on aluminum-centered this compound clusters, leading to the synthesis of Cs₀.₇Zr₆I₁₄Al. osti.gov The synthetic methodology for this compound is analogous to its silicon counterpart, involving the high-temperature reaction of zirconium, zirconium tetraiodide, cesium iodide, and, in this case, aluminum triiodide (AlI₃) at 850°C in a sealed tantalum vessel. researchgate.net

The resulting compound, Cs₀.₇Zr₆I₁₄Al, is also isostructural with (Cs)Zr₆I₁₄C and crystallizes in the Cmca space group. researchgate.net The structure is characterized by [Zr₆AlI₁₂]²⁻ clusters, where an aluminum atom occupies the center of the zirconium octahedron. The incorporation of aluminum as the interstitial atom represents a key development in the study of these cluster compounds. osti.gov The presence of the interstitial aluminum atom significantly influences the electronic and structural properties of the cluster.

CompoundFormulaCrystal SystemSpace GroupSynthesis Temperature (°C)
Silicon-Centered this compound ClusterCs₀.₃Zr₆I₁₄SiOrthorhombicCmca850
Aluminum-Centered this compound ClusterCs₀.₇Zr₆I₁₄AlOrthorhombicCmca850
Transition Metal (Mn, Fe, Co) and Alkali Metal (K) Centered this compound Clusters

The versatility of this compound clusters is further demonstrated by their ability to encapsulate a variety of transition metal and alkali metal atoms. This has opened up new avenues for creating materials with diverse magnetic and electronic properties.

Manganese, Iron, and Cobalt-Centered Clusters

Research has successfully demonstrated the synthesis of this compound clusters centered by manganese, iron, and cobalt. These compounds are typically prepared by reacting zirconium metal, zirconium tetraiodide, and the respective transition metal diiodide at temperatures ranging from 750-850°C in sealed tantalum containers. researchgate.net For cesium-containing variants, cesium iodide is also included in the reaction mixture.

The resulting phases, such as Zr₆I₁₂Mn, Zr₆I₁₂Fe, Zr₆I₁₂Co, CsZr₆I₁₄Mn, Cs₀.₆₃Zr₆I₁₄Fe, and CsₓZr₆I₁₄Co, adopt structural frameworks similar to their carbon-centered counterparts, namely Zr₆I₁₂C (rhombohedral, space group R3̅) or CsZr₆I₁₄C (orthorhombic, space group Cmca). researchgate.net Single-crystal X-ray diffraction studies on CsZr₆I₁₄Mn and Cs₀.₆₃Zr₆I₁₄Fe have confirmed that the transition metal atom occupies the interstitial position within the expanded zirconium octahedron. researchgate.net Magnetic susceptibility measurements have revealed interesting properties; for instance, CsZr₆I₁₄Mn is diamagnetic, whereas the 19-electron cluster Zr₆I₁₂Mn exhibits a magnetic moment that is partially quenched at lower temperatures due to intracluster spin-orbit coupling. researchgate.net

Potassium-Centered Clusters

A particularly noteworthy discovery in this field is the synthesis of a this compound cluster with an alkali metal, potassium, at its center. The compound, KZr₆I₁₄K, represents a remarkable example of an alkali-metal-centered cluster. acs.org Its synthesis and characterization have expanded the known range of interstitial atoms that can be incorporated into these structures. osti.govacs.org The compound is prepared through a high-temperature reaction involving zirconium, zirconium tetraiodide, and potassium iodide. The structure features a potassium atom encapsulated within the Zr₆I₁₂ core, with an additional potassium cation located in the lattice, leading to the formula K[Zr₆(K)I₁₂]I₂.

Interstitial AtomExample Compound(s)Synthesis Temperature (°C)Structural Framework
ManganeseZr₆I₁₂Mn, CsZr₆I₁₄Mn750-850Zr₆I₁₂C, CsZr₆I₁₄C
IronZr₆I₁₂Fe, Cs₀.₆₃Zr₆I₁₄Fe750-850Zr₆I₁₂C, CsZr₆I₁₄C
CobaltZr₆I₁₂Co, CsₓZr₆I₁₄Co750-850Zr₆I₁₂C, CsZr₆I₁₄C
PotassiumKZr₆I₁₄KHigh TemperatureUnique
Mixed-Halide Zirconium Cluster Architectures

The structural diversity of zirconium clusters has been further expanded through the synthesis of mixed-halide systems, where two different halogens, such as chlorine and iodine, are incorporated into the same cluster framework. This allows for a finer tuning of the electronic and steric properties of the resulting compounds.

Research into the quasi-quaternary Cs-Zr-B-(Cl,I) system has led to the formation of zirconium cluster phases with the general stoichiometry Cs₂[(Zr₆B)X₁₅], where X represents a mixture of chlorine and iodine. acs.org In the phase range from approximately Cs₂[(Zr₆B)Cl₁₃I₂] to Cs₂[(Zr₆B)Cl₃I₁₂], the structures of these mixed-halide cluster phases are derived from the orthorhombic CsK[(Zr₆B)Cl₁₅] structure type. acs.org

A key structural feature of these mixed-halide clusters is the preferential distribution of the halogen atoms. X-ray diffraction studies have shown that in compounds like Na[(Zr₆B)Cl₃.₉I₁₀.₁] and Cs[(Zr₆B)Cl₂.₂I₁₁.₈], the chlorine and iodine atoms are randomly distributed on the inner, non-cluster-interconnecting ligand positions. researchgate.net However, the sites that bridge the metal octahedra are exclusively occupied by iodine atoms. researchgate.net This selective occupancy highlights the subtle electronic and steric factors that govern the assembly of these complex structures.

Historical Context and Evolution of this compound Research Methodologies

The study of zirconium iodides has a rich history, with early research laying the groundwork for the synthesis of binary zirconium iodides. A significant advancement in the field was the development of the van Arkel-de Boer process, also known as the crystal bar process, which utilizes the reversible formation and decomposition of zirconium tetraiodide (ZrI₄) to produce high-purity zirconium metal. This process involves the reaction of impure zirconium with iodine at a lower temperature to form volatile ZrI₄, which is then decomposed on a hot filament at a higher temperature to deposit pure zirconium.

The exploration of reduced zirconium halides led to the discovery of cluster compounds. Early synthetic methods for these clusters often involved high-temperature reactions between zirconium metal and zirconium tetraiodide in sealed, evacuated ampoules. A major evolution in the synthetic methodology was the introduction of interstitial atoms to stabilize the zirconium clusters. This paradigm shift was driven by the pioneering work of researchers like John D. Corbett, who demonstrated that a wide variety of main group and transition metal elements could be encapsulated within the zirconium framework, leading to a vast family of new compounds with unique structures and properties. illinois.eduacademictree.orgcapes.gov.br

The characterization techniques employed in this compound research have also evolved significantly. While classical methods like chemical analysis and melting point determination were used in early studies, the advent of single-crystal X-ray diffraction has been pivotal in elucidating the intricate three-dimensional structures of these cluster compounds. This has been complemented by a range of spectroscopic techniques, including NMR spectroscopy for studying the local environment of interstitial atoms, and magnetic susceptibility measurements for probing the electronic properties of clusters containing paramagnetic centers. researchgate.net Modern research continues to leverage a combination of advanced synthetic and characterization tools to explore the frontiers of this compound chemistry.

Advanced Synthesis Methodologies for Zirconium Iodide Compounds

Direct Synthesis Routes for Stoichiometric Zirconium Iodides

Direct synthesis methods are fundamental to producing stoichiometric zirconium iodides. These routes typically involve the reaction of zirconium metal or its compounds with a source of iodine under controlled conditions to yield the desired zirconium iodide species.

Reaction of Zirconium Metal with Elemental Iodine under Controlled Conditions

The most common and direct method for synthesizing zirconium tetraiodide (ZrI₄) is the reaction of zirconium metal with elemental iodine. wikipedia.orghubbry.com This reaction is typically carried out at elevated temperatures in a sealed and evacuated vessel to prevent the oxidation of the zirconium metal and the hydrolysis of the resulting this compound.

To achieve a high yield and purity, several experimental parameters must be carefully controlled. The reaction is generally conducted in a sealed quartz or metal tube. The temperature is a critical factor; the process is often initiated at a lower temperature to control the initial exothermic reaction and then raised to a higher temperature to ensure complete reaction and sublimation of the product. For instance, the process can be initiated by heating impure zirconium with iodine at temperatures ranging from 300 to 500°C to form volatile ZrI₄. hubbry.com The crude zirconium tetraiodide can then be purified by sublimation.

This direct synthesis is a cornerstone of the van Arkel-de Boer process, a method for producing ultra-pure zirconium metal. In this process, crude zirconium is reacted with iodine to form ZrI₄, which is then vaporized and decomposed on a hot tungsten filament at a much higher temperature (>1100°C) to deposit pure zirconium metal, releasing the iodine to react with more crude metal. hubbry.com

ParameterConditionPurpose
Reactants Zirconium metal (sponge or powder), Elemental IodineDirect formation of this compound.
Vessel Sealed and evacuated quartz or metal tubePrevents oxidation and hydrolysis.
Initial Temperature 300-500 °CTo control the initial exothermic reaction.
Final Temperature >500 °CTo ensure complete reaction and sublimation of ZrI₄.

Utilization of Hydroiodic Acid in this compound Preparation

While the direct reaction of zirconium metal with iodine is the primary method for synthesizing anhydrous this compound, the use of hydroiodic acid (HI) presents significant challenges. Zirconium metal is known to be passivated by a thin oxide layer, which makes it resistant to many acids at room temperature. webelements.com Although it can dissolve in hydrofluoric acid, its reaction with hydroiodic acid is not a commonly employed synthetic route for preparing anhydrous this compound.

The primary obstacle is the presence of water in hydroiodic acid solutions. Zirconium(IV) ions have a strong tendency to hydrolyze in aqueous solutions, leading to the formation of zirconium oxyiodide or hydrated zirconium species rather than the desired anhydrous this compound. wikipedia.org The synthesis of anhydrous metal halides from aqueous solutions is generally difficult due to the stability of the metal-oxygen bonds formed during hydrolysis.

Alternative approaches could involve the reaction of zirconium compounds other than the metal with anhydrous hydroiodic acid or under conditions where water is continuously removed. For example, reacting zirconium carbonate or zirconium hydroxide (B78521) with hydroiodic acid could be theoretically considered:

Zr(OH)₄(s) + 4HI(aq) → ZrI₄(aq) + 4H₂O(l)

However, the isolation of anhydrous ZrI₄ from the resulting aqueous solution is problematic due to hydrolysis upon heating to remove water. Therefore, this method is not a practical or widely documented route for the synthesis of high-purity, anhydrous this compound for applications in materials science and metallurgy.

Solid-State Synthetic Approaches for this compound Clusters

Solid-state synthesis provides a powerful avenue for the creation of complex this compound clusters. These methods involve high-temperature reactions of solid precursors in sealed, inert containers, leading to the formation of extended structures and novel cluster compounds with unique electronic and magnetic properties.

High-Temperature Reactions in Sealed Containment Systems

The synthesis of this compound clusters typically requires high temperatures, often in the range of 750-850°C, to overcome the kinetic barriers of solid-state reactions. shef.ac.uk To prevent the volatile and reactive components from escaping and to maintain an inert atmosphere, these reactions are carried out in sealed containment systems. Tantalum tubes are frequently used as reaction vessels due to their high melting point and resistance to attack by iodine and zirconium at elevated temperatures.

A common approach involves the reaction of zirconium metal, zirconium tetraiodide, and a third element, often a transition metal or an alkali metal halide, in stoichiometric amounts. The sealed tantalum tube containing the reactants is placed in a furnace and heated for an extended period, often several days or weeks, to ensure the reaction reaches equilibrium and to promote the growth of single crystals.

For example, the synthesis of manganese-centered this compound clusters has been achieved by reacting zirconium metal, zirconium tetraiodide, and manganese(II) iodide at 850°C in a sealed tantalum container. shef.ac.uk This method allows for the formation of complex structures where a central atom is encapsulated within a this compound framework.

Precursor Design and Controlled Reaction Environments for Cluster Formation

The design of precursors and the precise control of the reaction environment are critical for targeting specific this compound cluster architectures. The choice of precursors determines the elemental composition of the final cluster, while the reaction conditions, such as temperature gradients and the presence of fluxes, can influence the crystal growth and the final structure.

The synthesis of hexathis compound clusters ([Zr₆ZI₁₂]ⁿ⁺) showcases the importance of precursor design. americanelements.com These clusters consist of an octahedral core of six zirconium atoms with an interstitial atom (Z) at the center, all surrounded by twelve iodide ligands. The interstitial atom can be varied, leading to a wide range of compounds with different properties.

The synthesis of these clusters is achieved by reacting zirconium metal, zirconium tetraiodide, and a source for the interstitial atom in a sealed tantalum tube. For instance, carbon-centered clusters can be synthesized using graphite (B72142) as the carbon source. shef.ac.uk The general reaction can be represented as:

xZr + yZrI₄ + Z → Zrₓ₊yZI₄y

By carefully selecting the interstitial element (e.g., B, C, Mn, Fe, Co) and alkali metal halides (e.g., CsI, KI) as fluxes or reactants, a diverse family of this compound clusters with varying compositions and electronic properties can be synthesized. shef.ac.ukamericanelements.com The use of alkali metal halides can lead to the formation of more complex structures, such as CsZr₆I₁₄Mn, where the cesium ions are incorporated into the crystal lattice. shef.ac.uk

Interstitial AtomExample PrecursorsReaction Temperature (°C)Resulting Cluster Example
Carbon (C)Zr, ZrI₄, Graphite~850Zr₆I₁₂C
Boron (B)Zr, ZrI₄, Elemental Boron~850Zr₆I₁₂B
Manganese (Mn)Zr, ZrI₄, MnI₂750-850Zr₆I₁₂Mn
Iron (Fe)Zr, ZrI₄, FeI₂750-850Zr₆I₁₂Fe
Cobalt (Co)Zr, ZrI₄, CoI₂750-850Zr₆I₁₂Co

Purification Techniques for High-Purity Zirconium Iodides

The purity of this compound is paramount, especially when it is used as a precursor for producing high-purity zirconium metal or for the synthesis of electronic-grade materials. Several techniques are employed to purify crude this compound, with sublimation and chemical vapor transport being the most effective.

The most widely used method for purifying zirconium tetraiodide is sublimation. wikipedia.org ZrI₄ has a relatively high vapor pressure at elevated temperatures, allowing it to be separated from less volatile impurities. The purification is typically carried out under a high vacuum (e.g., 10⁻⁴ mm Hg) at around 400°C. wikipedia.org Under these conditions, the ZrI₄ sublimes, and the vapor is then condensed in a cooler region of the apparatus, leaving behind non-volatile impurities such as oxides and other metal contaminants.

This sublimation step is an integral part of the van Arkel-de Boer process. In this process, the in-situ formation and subsequent sublimation of ZrI₄ serve as a purification mechanism. The volatile ZrI₄ is then transported to a hot filament where it decomposes to deposit high-purity zirconium metal. This method, also known as the iodide process or crystal bar process, was one of the first industrial methods for producing ductile, high-purity zirconium. hubbry.com

Chemical vapor transport (CVT) is another powerful technique for the purification and crystal growth of this compound and other inorganic compounds. xingluchemical.com In CVT, a transport agent (in this case, iodine itself can act as the transport agent for zirconium) reacts with the solid material to be purified in one temperature zone of a sealed tube, forming a volatile species. This gaseous compound then diffuses to another zone of the tube, which is maintained at a different temperature, where the reverse reaction occurs, depositing the purified solid. By carefully controlling the temperature gradient, highly pure single crystals of this compound can be grown.

Vacuum Sublimation Protocols for Zirconium Tetraiodide

Vacuum sublimation is a key technique for the purification of zirconium tetraiodide (ZrI₄). This process exploits the compound's ability to transition directly from a solid to a gaseous state under reduced pressure, leaving behind less volatile impurities. The gaseous ZrI₄ is then re-solidified on a cooler surface, resulting in a product of significantly higher purity.

This purification method is effective for separating zirconium tetraiodide from non-volatile substances such as oxides and other metallic impurities. The process is typically carried out under high vacuum to lower the required sublimation temperature, which helps prevent thermal decomposition of the compound. Research has outlined specific conditions for this purification technique.

A standard laboratory-scale protocol for the purification of zirconium tetraiodide involves heating the crude solid under high vacuum. The compound sublimes and is collected on a cold surface. wikipedia.org

ParameterValue
CompoundZirconium(IV) Iodide (ZrI₄)
Temperature400 °C
Pressure10⁻⁴ mm Hg
This table presents a specific set of conditions for the vacuum sublimation of Zirconium Tetraiodide.

The efficiency of the separation is dependent on maintaining a significant difference in volatility between the zirconium tetraiodide and any contaminants present.

Directed Synthesis of this compound Species for Specific Applications

The controlled synthesis of this compound compounds is crucial for their application in advanced materials production, from ultra-pure metals to sophisticated molecular cages. By manipulating reaction conditions, zirconium iodides can be used as intermediates to create materials with specific, desirable properties.

Chemical Vapor Transport (CVT) for Zirconium Single Crystal Growth via Zirconium Iodides

Chemical Vapor Transport (CVT) is a powerful technique for growing high-quality single crystals. In this method, a transport agent reacts with a polycrystalline material to form a volatile gaseous species. This gas then diffuses across a temperature gradient within a sealed ampoule and decomposes at a different temperature zone to deposit single crystals of the desired material.

Iodine is frequently used as the transport agent in CVT processes for various inorganic compounds. mdpi.comarxiv.org A historically significant application of this principle involving a this compound intermediate is the crystal bar process (also known as the van Arkel-de Boer process), which was the first industrial method for producing high-purity, ductile metallic zirconium. wikipedia.org

In this process:

Impure zirconium metal is heated with a small amount of iodine in an evacuated vessel at a lower temperature (e.g., ~200-400 °C).

The iodine reacts with the zirconium to form volatile zirconium(IV) iodide (ZrI₄) gas, leaving non-volatile impurities behind. Zr (impure) + 2 I₂ (g) ⇌ ZrI₄ (g)

The ZrI₄ gas diffuses to a centrally located, much hotter tungsten or zirconium filament (~1200-1400 °C).

At this high temperature, the ZrI₄ decomposes, depositing highly purified zirconium metal onto the filament and releasing the iodine. The freed iodine then diffuses back to the cooler region to react with more of the impure zirconium, repeating the cycle. ZrI₄ (g) → Zr (pure) + 2 I₂ (g)

This cyclical process effectively transports zirconium from the impure source to the growing crystal bar, yielding metal of very high purity. The same principle is applied to grow single crystals of other zirconium-containing materials, such as zirconium telluride (ZrTe₂) and zirconium selenide (B1212193) (ZrSe₃), using iodine as the transport agent. mdpi.comarxiv.org

Process StageTemperature ZoneDominant Reaction
Source Zone Lower TemperatureFormation of gaseous ZrI₄
Growth Zone Higher TemperatureDecomposition of ZrI₄
This table outlines the key stages of the crystal bar process for zirconium purification, a classic example of Chemical Vapor Transport.

Approaches for Enhanced Solubility of Zirconium-Based Organic Cages via Iodide Substitution

Metal-Organic Cages (MOCs) are discrete molecular architectures with potential applications in areas like gas separation and catalysis. A significant challenge in their application, particularly in creating mixed-matrix membranes (MMMs), is their often-low solubility in common organic solvents. rsc.orgnih.gov Recent research has demonstrated that iodide substitution can be a highly effective strategy to overcome this limitation for zirconium-based MOCs. rsc.org

A study reported a method to dramatically increase the solubility of a zirconium-based MOC by substituting iodide onto the organic ligand. rsc.orgnih.govresearchgate.net The researchers synthesized a cage, denoted ZrT-NH₂-I, which exhibited a more than tenfold increase in solubility in organic solvents compared to its parent compound, ZrT-NH₂. rsc.orgnih.govresearchgate.net This enhanced solubility was achieved while maintaining the original molecular structure and permanent porosity of the cage. rsc.orgresearchgate.net

The improved processability of the iodide-substituted MOC allowed for its successful integration into a polymer matrix to form a high-performance MMM for CO₂/N₂ separation. rsc.orgnih.gov The resulting membrane (ZrT-NH₂-I@PIM-PAO) showed a CO₂ permeability of 1377 barrer and a CO₂/N₂ selectivity of 45, a significant improvement over membranes made with the less soluble parent MOC. rsc.orgnih.gov This approach highlights the targeted use of iodide substitution to tune the physical properties of complex zirconium-based molecular structures for specific applications. rsc.org

CompoundKey FeatureRelative SolubilityApplication
ZrT-NH₂ Parent MOCBaseLimited by low solubility
ZrT-NH₂-I Iodide-substituted MOC>10x higher than parentHigh-performance gas separation membranes
This table compares the parent and iodide-substituted zirconium-based Metal-Organic Cages, highlighting the impact of iodide substitution on solubility and application potential. rsc.orgnih.govresearchgate.net

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Zirconium Iodides

X-ray Diffraction (XRD) and Crystallographic Studies of Zirconium Iodide Phases

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of solid-state materials, including the various phases of this compound. This method provides fundamental insights into the atomic arrangement within a crystal lattice, enabling the identification of distinct compounds and the precise determination of their structural parameters.

Determination of Crystal Structure and Phase Purity in Zirconium Iodides

XRD is the primary method used to identify the specific crystal structures of this compound compounds, such as zirconium(IV) iodide (ZrI₄), zirconium(III) iodide (ZrI₃), and zirconium(II) iodide (ZrI₂). scirp.org Each of these stoichiometries adopts a unique crystal structure, which generates a characteristic diffraction pattern, acting as a fingerprint for identification.

Zirconium(IV) iodide (ZrI₄) crystallizes in a polymeric structure. wikipedia.orgmaterialsproject.org Specifically, it adopts a monoclinic crystal system with the space group P2/c. wikipedia.orgmaterialsproject.org This structure consists of one-dimensional ribbons of edge-sharing ZrI₆ octahedra. materialsproject.org The confirmation of this structure and the absence of peaks corresponding to other phases or starting materials (like elemental zirconium or other zirconium iodides) in an XRD pattern confirms the phase purity of a ZrI₄ sample.

Zirconium(III) iodide (ZrI₃) exhibits a structure based on hexagonally close-packed iodide ions, with Zr³⁺ ions occupying one-third of the octahedral holes. wikipedia.org This results in parallel chains of face-sharing {ZrI₆} octahedra. wikipedia.org The structure is very similar to that of β-TiCl₃. wikipedia.org

Lower iodides, such as the α-form of zirconium(II) iodide (α-ZrI₂), feature an infinite chain structure. wikipedia.org The ability to distinguish between these varied structural motifs is a key strength of XRD analysis in the study of zirconium iodides.

Analysis of Lattice Parameters and Unit Cell Geometries

Crystallographic studies provide precise measurements of the unit cell, the fundamental repeating unit of a crystal. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). This data defines the geometry of the crystal lattice.

For example, a study of γ-ZrI₄ identified it as having a monoclinic crystal structure with the space group P2/c. wikipedia.org Detailed single-crystal X-ray diffraction has refined the lattice parameters for various this compound phases. Zirconium(III) iodide (ZrI₃) is reported to have an orthorhombic crystal structure, while zirconium(IV) iodide (ZrI₄) is monoclinic. wikipedia.orgwikipedia.org Research has also determined the lattice parameters for phases such as a non-stoichiometric zirconium triiodide, ZrI₂.₆₄, which possesses a hexagonal lattice with parameters a=7.303 Å and c=6.678 Å. osti.gov

The table below summarizes crystallographic data for several this compound phases.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
ZrI₄ MonoclinicP2/c (No. 13)11.028.3311.83101.4 wikipedia.org
ZrI₃ OrthorhombicPmmn (No. 59)12.5946.6797.292- wikipedia.org
α-ZrI₂ MonoclinicC2/m14.6543.7447.42698.42 wikipedia.org

Structural Analysis of this compound Cluster Connectivity and Dimensionality

Beyond simple binary iodides, zirconium forms a rich variety of cluster compounds, particularly in lower oxidation states. These compounds feature a core unit, typically a Zr₆ octahedron, which may encapsulate an interstitial atom (Z). The general formula for these clusters can be represented as Aₓ[Zr₆(Z)I₁₂]Iₙ, where A is an alkali metal. rsc.org The work of John D. Corbett was instrumental in discovering and characterizing this class of compounds. tandfonline.comresearchgate.net

X-ray diffraction has been essential in elucidating the structures of these complex materials. researchgate.net It reveals how the core [Zr₆(Z)I₁₂] units are interconnected through iodide bridges, leading to structures of varying dimensionality (0D, 1D, 2D, or 3D). For instance, in compounds with the stoichiometry Zr₆ZI₁₂, the clusters are linked into a three-dimensional network. acs.org In contrast, compounds like MᵧZr₆ZI₁₄ exhibit a different connectivity. acs.org The structural dimensionality is largely dictated by the stoichiometry and the nature of the interstitial and counter-ions. acs.org

For example, the compound Cs₂Zr₇I₁₈C is more accurately described as Cs₂(ZrI₆)(Zr₆I₁₂C), where discrete Zr₆I₁₂C clusters are ionically bonded with Cs⁺ and ZrI₆²⁻ ions, representing a 0D structure in terms of cluster connectivity. researchgate.net In other structures, clusters can link to form infinite zigzag chains or more complex three-dimensional frameworks through shared iodide ligands. researchgate.net The study of mixed-halide clusters, such as Zr₆Cl₁.₆₅I₁₀.₃₅Be, further demonstrates how halogen substitution at specific sites can relieve structural strain and alter inter-cluster connectivity and bond lengths. capes.gov.br

Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FT-IR) Analyses of Zirconium-Iodine Bonding

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FT-IR) techniques, is a powerful tool for probing the bonding characteristics within molecules and solid-state compounds. gatewayanalytical.com These methods measure the frequencies of molecular vibrations, such as bond stretching and bending, which are determined by the masses of the atoms and the strength of the bonds connecting them. libretexts.orgtanta.edu.eg For zirconium iodides, these techniques provide specific information on the nature of the zirconium-iodine (Zr-I) bonds.

FT-IR spectroscopy relies on the absorption of infrared radiation by a molecule when there is a change in the dipole moment during a vibration. gatewayanalytical.com In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of a molecule. gatewayanalytical.com Because the selection rules for the two techniques are different, they often provide complementary information. acs.org

In the context of zirconium compounds, vibrational spectroscopy can distinguish between different types of bonds. For instance, in metal-organic frameworks containing zirconium clusters, FT-IR and Raman spectroscopy have been used to identify perturbations in the oxo and hydroxyl groups of the inorganic cluster upon interaction with iodine. acs.org While specific, detailed vibrational data for binary zirconium iodides is sparse in readily available literature, studies on analogous zirconium halides like ZrCl₄ and ZrBr₄ provide a framework for interpretation. umich.edu In these compounds, the vibrational modes are categorized into stretching and deformation (bending) vibrations. The stretching frequencies for Zr-Cl bonds are found between 250-450 cm⁻¹, while Zr-Br stretching modes are observed between 150-300 cm⁻¹. umich.edu Given that iodine is heavier than bromine and chlorine, the Zr-I stretching vibrations are expected to occur at even lower frequencies, likely below 200 cm⁻¹.

The table below shows characteristic Raman bands observed for different iodine species, which can be useful in studying the interaction of iodine with zirconium-based materials. acs.org

SpeciesRaman Shift (cm⁻¹)Vibrational Mode
"Free" I₂~206I-I Stretch
"Perturbed" I₂~173I-I Stretch (in interaction)
Polyiodide (I₃⁻)~115 and ~141Symmetric and Asymmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly specific technique that probes the local chemical environment of particular atomic nuclei. semanticscholar.org While not broadly applied to all this compound compounds, it has proven indispensable in the subfield of interstitially-stabilized this compound clusters. nih.gov

¹³C NMR Studies of Interstitial Atoms in this compound Clusters

The discovery of this compound clusters encapsulating interstitial atoms like carbon raised fundamental questions about the nature of this "centering" atom. illinois.eduosti.gov Solid-state ¹³C NMR spectroscopy provided definitive proof of the presence of carbon within the Zr₆ metallic cage. illinois.eduacs.orgacs.org

A key study by Corbett and colleagues utilized ¹³C NMR to investigate the carbide clusters CsZr₆I₁₄C and Zr₆I₁₂C. illinois.eduacs.org The NMR experiments yielded sharp, single-line spectra, confirming that the carbon atoms occupy a single, highly symmetric environment within the cluster. illinois.edu The observed chemical shifts provide information about the electronic environment of the interstitial carbon.

Furthermore, comparative NMR studies across different halide series (Cl⁻, Br⁻, I⁻) have shown a distinct trend. For instance, in the series of [(Zr₆BX₁₂)(H₂O)₆]⁺ clusters, the ¹¹B NMR chemical shift becomes progressively larger (more deshielded) when moving from chloride to bromide to iodide. acs.org This deshielding effect is also observed for interstitial carbon atoms and indicates that the electronic environment around the interstitial atom is significantly influenced by the surrounding halide cage. acs.orgnih.gov

The table below presents ¹³C NMR chemical shift data for specific this compound cluster carbides.

Compound¹³C Chemical Shift (ppm)Reference(s)
CsZr₆I₁₄C 225.2 illinois.eduacs.org
Zr₆I₁₂C 229.0 illinois.eduacs.org

These studies underscore the power of NMR in providing unambiguous evidence for the composition and electronic structure of these complex inorganic cluster compounds. nih.govillinois.edu

Insights into Solution Chemistry and Bonding within this compound Clusters

The solution chemistry of this compound clusters reveals fascinating aspects of their stability and reactivity. Research has shown that highly cross-linked cluster precursors such as KZr₆I₁₄B, Zr₆I₁₂B, KZr₆I₁₄C, and Zr₆I₁₂C can be successfully excised in deoxygenated water. researchgate.net The resulting aqueous solutions of these clusters exhibit greater kinetic stability against decomposition compared to their chloride and bromide counterparts. researchgate.net This enhanced stability is particularly notable for carbon- and boron-centered hexathis compound clusters. rsc.org The sterically demanding nature of the iodide ligands is believed to play a crucial role in enhancing the inertness of [Zr₆ZI₁₂]ⁿ⁺ clusters, especially when the interstitial atom (Z) and the Zr₆Z core are relatively small. rsc.org

The dissolution of these clusters can be a slow process. For instance, KZr₆I₁₄B dissolves slowly at ambient temperature, requiring long stirring periods. rsc.org Heating to accelerate dissolution is not always practical, as the [Zr₆BI₁₂]⁺ cluster is unstable in aqueous solutions at elevated temperatures. rsc.orgacs.org In contrast, the exceptional stability of the [(Zr₆CI₁₂)(H₂O)₆]²⁺ cluster allows for heating the precursor solids (Zr₆CI₁₂ or KZr₆I₁₄C) in water at 70-80 °C to speed up the dissolution process without decomposing the cluster core. rsc.orgacs.org Once in solution, these cluster complexes can be crystallized. For example, several new cluster complexes have been crystallized from aqueous or methanolic solutions, yielding compounds like [(Zr₆BI₁₂)(H₂O)₆]I·11.7(H₂O) and [(Zr₆CI₁₂)(H₂O)₆]I₂·4(H₂O). nbuv.gov.ua

The bonding within these clusters is also a subject of significant interest. The strength of the zirconium-to-interstitial bonding and a "matrix effect" are implicated in the differences in electron counts observed between centered zirconium chloride clusters and the related centered this compound clusters. acs.org The replacement of chloride with iodide ligands leads to an increase in the zirconium metal-metal bond distances by about 0.08 Å, suggesting that these bonds become weaker in the iodide-supported clusters. rsc.org

Compound/ClusterSolventStability/ReactivityReference
KZr₆I₁₄B, Zr₆I₁₂BDeoxygenated WaterDissolves to form kinetically stable solutions. researchgate.net researchgate.net
[Zr₆BI₁₂]⁺Aqueous SolutionUnstable at elevated temperatures. rsc.orgacs.org rsc.orgacs.org
[(Zr₆CI₁₂)(H₂O)₆]²⁺Aqueous SolutionExtraordinarily stable, allowing for heating during dissolution. rsc.orgacs.org rsc.orgacs.org
[Zr₆ZX₁₂] (X=Cl, I)-Zr-Zr bonds are weaker in iodide-supported clusters. rsc.org rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Environment Assessment

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the electronic states and coordination environments of this compound compounds. The Zr 3d region in XPS spectra exhibits well-resolved spin-orbit components, and the splitting changes with the chemical state of zirconium. thermofisher.com For metallic zirconium, the Zr 3d peaks have an asymmetric shape, a characteristic also observed in conducting zirconium compounds. thermofisher.com

In the context of zirconium-based materials, XPS can confirm the oxidation state of zirconium. For instance, in Zr-doped hematite (B75146) nanoparticles, XPS results confirmed the +4 oxidation state of the Zr dopant. researchgate.net Analysis of the Zr 3d core-level spectra can reveal the presence of different zirconium species. For example, in zirconium oxynitride films, the spectra can show contributions from ZrN, ZrₓOᵧN₂, and ZrO₂. acs.org

When zirconium compounds interact with iodine, XPS can be used to investigate the nature of this interaction. For example, in the study of iodine adsorption by Zr-based metal-organic frameworks (MOFs), XPS revealed the presence of I 3d₃/₂, I 3d₅/₂, and I 4d peaks after iodine exposure, confirming adsorption. mdpi.comresearchgate.net Furthermore, changes in the binding energies of other elements in the material, such as nitrogen in the MOF linkers, can indicate electron transfer from the framework to the iodine atoms. mdpi.com In a study involving a zirconium-organic cage (ZrT-NH₂-I), XPS analysis showed the disappearance of chlorine-associated binding energies and the appearance of I 3d₅/₂ and I 3d₃/₂ peaks, indicating the successful replacement of chloride ions with iodide ions. rsc.org

MaterialXPS FindingSignificanceReference
Zirconium MetalAsymmetric Zr 3d peaks. thermofisher.comCharacteristic of conducting state. thermofisher.com thermofisher.com
Zr-doped HematiteConfirmed Zr⁴⁺ oxidation state. researchgate.netDetermines the electronic role of the dopant. researchgate.net researchgate.net
Zr-based MOFsDetection of I 3d peaks after iodine exposure. mdpi.comresearchgate.netConfirms iodine adsorption and allows for the study of host-guest interactions. mdpi.comresearchgate.net mdpi.comresearchgate.net
ZrT-NH₂-IDisappearance of Cl peaks and appearance of I peaks. rsc.orgVerifies the substitution of anions in the molecular cage. rsc.org rsc.org

Morphological and Elemental Characterization Techniques

Scanning Electron Microscopy (SEM) for this compound Material Morphology

Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the surface morphology of this compound and related materials. SEM images provide direct evidence of particle size, shape, and aggregation. For instance, in the synthesis of a zirconium-organic framework, UiO-66-(COOH)₂, SEM images revealed an octahedral structure with a size of 500–700 nm. mdpi.com After modification with Ag⁺, the framework, Ag⁺@UiO-66-(COOH)₂, retained its original morphology as confirmed by SEM. mdpi.comresearchgate.net

SEM is also crucial in studying the effects of processing on material morphology. In the fabrication of a mixed-matrix membrane, SEM images of ZrT-NH₂-I@PIM-PAO showed that the zirconium-organic cage was uniformly dispersed within the polymer matrix without aggregation, which was attributed to its good solubility. rsc.org Furthermore, SEM is used to examine the fracture surfaces of materials. In studies of iodine-induced stress corrosion cracking (I-SCC) of zirconium alloys, SEM images of the fractured cross-sections revealed micro-cracks between grain boundaries. ustb.edu.cn

Elemental Analysis for Stoichiometric Verification of Zirconium Iodides

Elemental analysis is a fundamental technique for verifying the stoichiometry of synthesized this compound compounds. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are employed to determine the elemental composition with high accuracy. For example, in the synthesis of a zirconium-organic cage, ZrT-NH₂-I, the substitution of chloride with iodide was quantified using ICP-OES, which confirmed a substitution extent of 96%. rsc.org

Gravimetric chemical analysis is another method used to evaluate the stoichiometry. In the chemical vapor deposition of zirconium nitride, the N/Zr atomic ratio was determined with an estimated accuracy of ±0.01 using this method in conjunction with XRD. mdpi.com The stoichiometry of partially oxidized this compound, with a composition of ZrI₃.₄₀, was established by refining the zirconium site occupancy from X-ray diffraction data. researchgate.netsci-hub.se

TechniqueApplicationFindingReference
ICP-OESStoichiometric analysis of ZrT-NH₂-I. rsc.orgConfirmed 96% substitution of chloride by iodide. rsc.org rsc.org
Gravimetric AnalysisStoichiometry of CVD-grown ZrN. mdpi.comDetermined N/Zr atomic ratio with high accuracy. mdpi.com mdpi.com
X-ray Diffraction RefinementStoichiometry of partially oxidized this compound. sci-hub.seEstablished the composition as ZrI₃.₄₀. sci-hub.se sci-hub.se

Thermal Analysis Techniques in this compound Research

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability and decomposition pathways of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature, providing insights into processes like desolvation, decomposition, and oxidation.

For zirconium-containing metal-organic frameworks, TGA can reveal the temperature at which the framework starts to decompose. For example, the TGA curve of a Zr-MOF showed an abrupt weight loss between 450-570 °C, indicating the decomposition of the framework. researchgate.net In another study, the TGA plot of an as-made sample of a zirconium-based coordination polymer, Zr-L1, showed an initial weight loss below 200 °C due to the departure of guest molecules (DMF and water), followed by an inflection point at 400 °C corresponding to the decomposition of the organic linker. rsc.org

TGA is also used to study the thermal stability of zirconium-containing nanomaterials. In the case of zirconium diboride (ZrB₂) nanosheets synthesized using iodine, TGA showed that the material was stable in air up to 400 °C, after which it began to oxidize. nbuv.gov.ua The thermal stability of materials is a critical factor for their application in high-temperature environments.

MaterialTGA ObservationInterpretationReference
Zr-MOFAbrupt weight loss at 450-570 °C. researchgate.netDecomposition of the framework structure. researchgate.net researchgate.net
Zr-L1 Coordination PolymerInitial weight loss < 200 °C, inflection at 400 °C. rsc.orgLoss of guest molecules followed by linker decomposition. rsc.org rsc.org
ZrB₂ NanosheetsStable up to 400 °C in air. nbuv.gov.uaOnset of oxidation at higher temperatures. nbuv.gov.ua nbuv.gov.ua

Theoretical and Computational Investigations of Zirconium Iodide Systems

Density Functional Theory (DFT) Applications in Zirconium Iodide Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ampp.org It has been widely applied to study zirconium-containing compounds, offering a balance between computational cost and accuracy. rsc.org DFT allows for the elucidation of various properties, from electronic band structures to reaction energetics, providing a molecular-level understanding of this compound systems.

Electronic Structure Elucidation of this compound Phases

DFT calculations are instrumental in determining the electronic structure of different this compound phases, such as ZrI₂, ZrI₃, and ZrI₄. alfa-chemistry.com These calculations can predict whether a material is metallic or insulating and provide details about its bonding characteristics. For instance, studies on related zirconium compounds like zirconium dioxide (ZrO₂) show that the conduction band is primarily formed by the electronic states of zirconium atoms, specifically the unoccupied 4d orbitals. mdpi.com While detailed electronic structure data for all this compound phases is not extensively published, DFT provides the framework to compute properties like the density of states and band gaps, which are fundamental to understanding their electrical and optical behaviors. In complex systems, the electronic structure can reveal how impurities or defects influence the material's properties. For example, in thorium dioxide, the substitution of thorium with zirconium, an electropositive element, leads to less significant changes in the local chemical environment compared to electronegative elements like iodine. aps.org

Prediction of Reactivity and Catalytic Potential through DFT

DFT is a powerful tool for predicting the reactivity of materials and their potential as catalysts. By calculating adsorption energies and activation barriers for chemical reactions, researchers can gain insights into reaction mechanisms at a molecular level. rsc.org While specific DFT studies on the catalytic potential of zirconium iodides are not abundant in the available literature, the principles of DFT application in catalysis are well-established for related zirconium compounds like zirconia (ZrO₂). For zirconia, DFT calculations have shown that surface defects, such as oxygen vacancies, can significantly enhance its reactivity. researchgate.netfigshare.com These vacancies can act as active sites, for instance, by facilitating the dissociation of molecules like dihydrogen. researchgate.net The presence of a metal deposited on the zirconia surface can further enhance its reducibility. acs.org These principles can be extended to predict how the surface of this compound might interact with various molecules, which is crucial for applications where surface reactions are important. For example, DFT has been used to evaluate the interaction of iodine with zirconium surfaces, which is relevant to understanding stress corrosion cracking in nuclear reactor materials. ampp.org

First-Principles Equation of State for Zirconium Iodides

The equation of state (EOS) of a material describes the relationship between its pressure, volume, and temperature. First-principles calculations, based on DFT, can be used to determine the EOS for crystalline materials, providing fundamental thermodynamic data. For zirconium iodides, specifically ZrI₂, ZrI₃, and ZrI₄, the first-principles EOS has been computed using various DFT methods. alfa-chemistry.comscience.gov These calculations are particularly important for understanding the material's behavior under extreme conditions, such as those found in nuclear reactors. A key finding from these studies is that all this compound phases have significantly lower bulk moduli compared to the oxide phase. alfa-chemistry.com The bulk modulus is a measure of a substance's resistance to uniform compression. The low bulk modulus of ZrI₄, especially at elevated temperatures, may facilitate its volatilization, a process that can contribute to the formation of pits in nuclear fuel cladding. alfa-chemistry.com

Analysis of Dispersion Corrections and Their Influence on Structural Modeling

Standard DFT functionals often fail to accurately describe long-range electron correlation effects, commonly known as van der Waals or dispersion forces. acs.orgq-chem.com This can lead to inaccuracies in structural modeling, especially for molecular crystals or layered materials where these forces are significant. To address this, empirical dispersion corrections, such as the DFT-D methods, have been developed. science.govq-chem.comresearchgate.net

In the context of zirconium iodides, the inclusion of van der Waals corrections is crucial for accurately modeling ZrI₄. alfa-chemistry.com Uncorrected DFT calculations tend to overestimate the system's volume, which can lead to incorrect predictions of properties like volatilization rates. alfa-chemistry.com Dispersion-corrected models, on the other hand, predict a higher resistance to strain, which is attributed to stronger interactions between iodine atoms. alfa-chemistry.com This improved accuracy is vital for understanding phenomena such as iodine-induced stress corrosion cracking.

Below is a table summarizing the calculated bulk moduli for various this compound phases with and without dispersion corrections, illustrating the impact of these corrections.

CompoundDFT FunctionalBulk Modulus (GPa)
α-ZrI₂PBE17.5
α-ZrI₂vdW-DF28.5
α-ZrI₂DFT-D226.6
β-ZrI₃PBE16.3
β-ZrI₃vdW-DF25.1
β-ZrI₃DFT-D223.3
γ-ZrI₄PBE6.4
γ-ZrI₄vdW-DF13.9
γ-ZrI₄DFT-D212.0

Data sourced from Rossi, Matthew L., et al. "Equations of state for crystalline this compound: The role of dispersion." Journal of nuclear materials 433.1-3 (2013): 30-36. alfa-chemistry.com

Modeling of Zirconium-Iodine Coordination Chemistry

DFT calculations are essential for modeling the coordination chemistry of zirconium and iodine. This involves understanding the geometry and bonding of this compound molecules and complexes. For example, DFT can be used to determine bond lengths and angles in molecules like ZrI₄. In the solid state, ZrI₄ crystallizes in a monoclinic structure where zirconium atoms are bonded to six iodine atoms, forming edge-sharing ZrI₆ octahedra. materialsproject.org The Zr-I bond distances in this structure range from 2.72 to 3.07 Å. materialsproject.org

DFT is also used to study the interaction of zirconium with iodine in different chemical environments, which is crucial for understanding processes like the formation of this compound species on zirconium metal surfaces. researchgate.net Such studies can provide insights into the initial stages of corrosion processes.

Molecular Orbital Theory in Understanding Zirconium-Iodine Binding and Cluster Formation

Molecular orbital (MO) theory provides a powerful framework for understanding the nature of chemical bonding in this compound compounds and clusters. unizin.orglibretexts.orgbrsnc.in By considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule or cluster, MO theory explains the electronic structure, stability, and bonding characteristics of these systems. unizin.orglibretexts.org

In the context of simple this compound molecules, such as ZrI₂, electronic structure calculations based on MO principles have been performed to determine their preferred electronic states. scirp.org For ZrI₂, calculations show that the singlet state is more stable than the triplet state by 1.24 eV, which is consistent with bonding involving the d-orbitals and the presence of a non-bonding, fully occupied zirconium s-orbital. scirp.org

MO theory is particularly valuable in elucidating the bonding within this compound clusters, which are complex structures often containing multiple zirconium atoms. researchgate.netacs.orgosti.gov For example, in hexazirconium dodecaiodide (Zr₆I₁₂) and cesium hexazirconium tetradecaiodide (CsZr₆I₁₄), the MO framework helps to rationalize the stability of the Zr₆ metallic cluster core encapsulated by iodide ligands. acs.org

Computational analyses using methods like the extended Hückel method, which is an approximation of MO theory, have been applied to understand the bonding in complex clusters like Gd₇I₁₂Zn, which features a central metal atom within a gadolinium octahedron. researchgate.net Similar approaches can be applied to hypothetical or synthesized this compound clusters to understand the role of interstitial atoms in stabilizing the cluster framework. osti.gov

Time-dependent density functional theory (TD-DFT), an extension of ground-state DFT, can provide insights into the excited states of zirconium complexes and the nature of electronic transitions, which can have ligand-to-metal charge transfer (LMCT) character. acs.org While not directly on this compound, studies on related zirconium complexes show that the frontier molecular orbitals (HOMO and LUMO) are crucial in defining their electronic and photophysical properties. acs.org The HOMO is often ligand-based, while the LUMO can have significant contributions from the zirconium d-orbitals, indicating the potential for charge transfer upon excitation. acs.org

Atomistic Simulations of Elementary Zirconium-Iodine System Formation and Reactivity

Atomistic simulations, primarily based on quantum mechanical calculations, have been employed to investigate the fundamental formation and reactivity of elementary zirconium-iodine systems. scirp.orgresearchgate.netscirp.org These simulations focus on the interactions between individual zirconium and iodine atoms to form simple molecules and explore their subsequent reactions. scirp.orgresearchgate.netscirp.org

One key area of investigation has been the reaction schemes that lead to the formation of various this compound species. scirp.org By calculating the energies of different Zr-I molecular systems, researchers can predict the most likely reaction products and pathways. scirp.orgresearchgate.netscirp.org For instance, simulations have suggested a strong binding mechanism between zirconium and iodine. scirp.org

A notable prediction from these simulations is the condensation reaction between gaseous zirconium tetraiodide (ZrI₄) and solid zirconium diiodide (ZrI₂) to produce dimeric Zr₂I₆. scirp.orgresearchgate.netscirp.org This reaction is significant because ZrI₄ is known to be volatile and can evolve from an iodine-saturated zirconium surface, especially under conditions relevant to nuclear reactor operation. scirp.org Understanding the aggregation of iodine on zirconium surfaces is crucial for gaining insight into the mechanisms of pitting and stress-corrosion cracking. scirp.org

The reactivity of these elementary systems is further explored by mapping the potential energy surfaces of dissociation reactions. scirp.org For example, the potential energy of dissociation for Zr₂I₆ has been studied to understand its stability and potential decomposition pathways. scirp.org The calculations can also predict the energetics of disproportionation and comproportionation reactions. For example, the reaction 2ZrI₂ ↔ ZrI + ZrI₃ can be analyzed to determine its thermodynamic favorability. researchgate.net

The computational methods used for these atomistic simulations typically include software packages like GAMESS, utilizing hybrid functionals such as B3LYP with appropriate basis sets like SBKJC. scirp.org These methods allow for the calculation of the electronic structure and energies of the molecular species, providing a foundation for understanding their chemical behavior. scirp.org

The following table presents computed energy values for some elementary Zr-I reactions, highlighting the predictive power of atomistic simulations:

ReactionEnergy Change (eV)ImplicationReference
ZrI₂ (triplet) → ZrI₂ (singlet)-1.24Singlet state is more stable scirp.org
2ZrI → Zr + ZrI₂3.32Formation of ZrI is favored researchgate.net
ZrI₃ + ZrI → 2ZrI₂1.79Comproportionation to ZrI₂ is favored researchgate.net

These fundamental studies of elementary Zr-I systems provide the building blocks for developing more complex models of surface film formation and reactivity, ultimately contributing to a better understanding of material degradation processes. scirp.orgosti.gov

Reaction Mechanisms and Chemical Reactivity of Zirconium Iodides

Kinetic Studies of Zirconium-Iodine Reactions

The interaction between zirconium and iodine is a critical area of study, particularly in the context of nuclear engineering, due to the formation of various zirconium iodide compounds that can influence the structural integrity of zirconium alloys used in nuclear reactors. ustb.edu.cn Kinetic studies of these reactions provide fundamental data on reaction rates, the influence of temperature, and the energy barriers involved.

Determination of Activation Energies and Reaction Orders

Kinetic investigations of the reaction between zirconium and iodine have been conducted to quantify the parameters governing the reaction rate. One such study, utilizing a thermogravimetry system in a temperature range of 300–350°C, determined the activation energy for the reaction to be 43.8 kJ/mol. tandfonline.com The pre-exponential factor was found to be 3.1 mg/cm²-min, and the reaction order with respect to molecular iodine was determined to be 1.06. tandfonline.com

These findings indicate that the reaction rate is directly proportional to the concentration of iodine. Further studies have explored the reduction of zirconium tetraiodide (ZrI₄) vapors by metallic zirconium at temperatures between 300 and 530°C. osti.gov This process, which primarily forms zirconium triiodide (ZrI₃), follows a parabolic rate law, suggesting that the rate is controlled by the diffusion of zirconium atoms or ions through the resulting ZrI₃ layer. osti.gov The activation energy for this diffusion-controlled process was determined to be 21 kcal/mol. osti.gov

Below is a table summarizing the kinetic parameters for the reaction between zirconium and iodine.

ParameterValueConditions
Activation Energy 43.8 kJ/mol300-350°C, Iodine Vapor
Pre-exponential Factor 3.1 mg/cm²-min300-350°C, Iodine Vapor
Reaction Order (Iodine) 1.06300-350°C, Iodine Vapor
Activation Energy (Zr diffusion in ZrI₃) 21 kcal/mol300-530°C, ZrI₄ Vapor

Chemical Vapor Transport Mechanisms Involving Zirconium Tetraiodide

Chemical vapor transport (CVT) is a significant process involving zirconium tetraiodide (ZrI₄), most notably in the purification of zirconium metal, a method known as the van Arkel-de Boer process or the crystal bar process. chemeurope.comhallmark-rare-metals.com This process leverages the volatility of ZrI₄ to separate zirconium from its impurities.

The fundamental mechanism involves two key stages. First, impure zirconium metal is heated in an evacuated vessel with iodine at a relatively low temperature, typically between 200 and 500°C. chemeurope.comresearchgate.net This leads to the formation of gaseous ZrI₄, leaving behind less volatile impurities. The reaction is as follows:

Zr(s) + 2I₂(g) ⇌ ZrI₄(g)

The gaseous ZrI₄ then diffuses to a hotter filament, usually made of tungsten, which is maintained at a much higher temperature, around 1100-1500°C. chemeurope.comresearchgate.net At this elevated temperature, the ZrI₄ decomposes, depositing high-purity zirconium onto the filament and releasing iodine gas. chemeurope.comresearchgate.net The released iodine can then react with more of the impure zirconium, creating a continuous cycle. researchgate.net

Interfacial Reactivity of Zirconium Iodides with Metallic and Oxide Surfaces

The interaction of zirconium iodides with both metallic zirconium and its oxide surfaces is a complex phenomenon with significant implications for materials science and nuclear technology.

Iodine-Induced Depassivation of Zirconium Oxide Surfaces

Zirconium metal is typically protected by a thin, passive layer of zirconium oxide (ZrO₂), which provides excellent corrosion resistance. parrinst.com However, in the presence of aggressive species like iodine, this protective layer can be compromised, a process known as depassivation.

The mechanism of iodine-induced depassivation is thought to involve the chemical reaction of iodine with the oxide layer. In acidic solutions containing chloride ions, the breakdown of the passive ZrO₂ film can be initiated by the flaking of the oxide or by weakening of the film by hydronium ions, leading to a porous oxide structure. researchgate.net While the specific reactions with iodine are not as well-documented as with chlorides, it is understood that iodine can react with zirconium to form various iodides, which can disrupt the passive layer. ustb.edu.cn The formation of volatile ZrI₄ is a key step, as it can remove zirconium from the surface, leading to a breach in the protective oxide. ustb.edu.cn The surface charge of zirconium oxide, which is influenced by the pH of the surrounding environment, also plays a role in its interaction with ions. epri.commit.edu

Mechanisms of Iodine Absorption into Zirconium Crystallographic Lattices

The absorption of iodine into the crystal lattice of zirconium is a critical aspect of understanding iodine-induced material degradation. First-principles calculations have been employed to determine the energetically favorable sites for iodine atoms within the zirconium crystal. tandfonline.com These studies indicate that substitutional sites, where an iodine atom replaces a zirconium atom in the lattice, are preferentially occupied over interstitial sites, where the iodine atom would reside in the spaces between zirconium atoms. tandfonline.com

The process of iodine absorption is believed to begin with the adsorption of molecular iodine (I₂) onto the zirconium surface. iaea.org This is followed by the spontaneous dissociation of the I₂ molecules into individual iodine atoms on the surface, a process that has no significant energy barrier. iaea.org These iodine atoms can then diffuse into the bulk material. The formation of various zirconium iodides, such as ZrI, ZrI₂, ZrI₃, and ZrI₄, on the surface is a key part of this process. ustb.edu.cn The formation of these iodide layers can facilitate further iodine ingress into the material.

Diffusion Kinetics of Iodine on Zirconium Surfaces

The movement of iodine on and within zirconium is governed by diffusion kinetics. The diffusion of iodine in zirconium is a complex process influenced by temperature, the presence of grain boundaries, and the specific crystallographic structure.

First-principles calculations have been used to investigate the diffusion mechanisms of iodine in both α-Zr (hexagonal close-packed) and β-SiC. tandfonline.com In bulk α-Zr, iodine interstitial diffusion is an anisotropic process, meaning it occurs at different rates in different crystallographic directions. tandfonline.com The primary diffusion path for an interstitial iodine atom is between the layers of zirconium atoms, following a zigzag path with a relatively low diffusion barrier of 0.16 eV. tandfonline.com This suggests that, once inside the lattice, iodine can move relatively easily.

Experimental studies have also been conducted to determine the diffusion parameters of iodine in zirconium alloys. osti.gov The development of failure models for iodine-induced stress corrosion cracking relies on understanding these diffusion parameters. osti.gov The diffusion process is generally considered to be substitutional, in line with the theoretical findings that substitutional sites are energetically more favorable. tandfonline.com

The table below presents some key values related to iodine diffusion in zirconium.

ParameterValueSystem/Conditions
Iodine Interstitial Diffusion Barrier 0.16 eVBulk α-Zr
Iodine Diffusion Mechanism SubstitutionalPerfect Zr crystal

Solution Chemistry and Cluster Excision in this compound Systems

The behavior of this compound compounds in solution, particularly the excision of complex cluster units from solid-state precursors, represents a significant area of study in inorganic chemistry. This section explores the mechanisms by which these clusters are brought into solution and their subsequent stability and behavior.

Excision Mechanisms of this compound Clusters from Solid Precursors

The excision of hexathis compound clusters from highly cross-linked, three-dimensional solid-state structures is a critical step for their study and application in solution. Research has successfully demonstrated the removal of intact cluster cores from these precursors.

The primary method for excising interstitial atom-stabilized clusters, such as those containing boron and carbon, involves the non-destructive oxidation of the solid precursors. researchgate.netacs.org Highly cross-linked compounds like KZr₆I₁₄C and Zr₆I₁₂C can be dissolved in hot (approximately 70-80 °C) acidic aqueous solutions to yield solutions of discrete clusters like [(Zr₆CI₁₂)(H₂O)₆]²⁺. researchgate.netacs.org The dissolution of Zr₆CI₁₂ and Zr₆BI₁₂ is notably slower compared to cluster compounds with less extensive inter-cluster bonding. acs.org

The mechanism hinges on the nature of the bonding within the solid-state structure. In compounds with the Zr₆ZI₁₂ stoichiometry, the clusters are linked together by shared iodide ligands. researchgate.net Specifically, inner, edge-bridging iodide ions also serve as terminal iodides to adjacent clusters, creating a robust, three-dimensional network. researchgate.net The bonds responsible for this inter-cluster linkage (Zr−Iᵃ⁻ⁱ) are notably long, for instance, 3.403(1) Å in Zr₆CI₁₂ and 3.344(2) Å in Zr₆BI₁₂, and are considered relatively weak. researchgate.net

The dissolution process is facilitated by a concomitant cluster-proton redox reaction, which provides an additional thermodynamic driving force. acs.org The oxidation of the clusters upon dissolution is a key aspect of this process. acs.org While solid-state syntheses of zirconium chloride clusters predominantly yield species with 14 cluster-based electrons (CBEs), the iodide-based precursors are more reduced. acs.org Their oxidation upon entering solution represents a "return-to-normalcy" to the more stable 14 CBE state for clusters in solution. acs.org

It is noteworthy that alternative pathways to break down the solid-state structure have proven less successful. Solid-state reactions between Zr₆ZI₁₂ or Zr₆ZI₁₄ and alkali metal iodides have not been shown to produce new, iodide-rich cluster phases that would have fewer inter-cluster connections and thus be more easily dissolved. researchgate.net

Solution Behavior and Stability of Discrete this compound Clusters

Once excised from their solid-state precursors, discrete this compound clusters exhibit distinct behavior and stability in solution, which often differs from their chloride and bromide analogs.

Carbon- and boron-centered hexathis compound clusters show remarkable kinetic stability in aqueous solutions, surpassing that of the corresponding chloride and bromide systems. researchgate.netacs.org This enhanced stability is crucial for their characterization and potential application. The inertness of these clusters is attributed in part to the sterically demanding nature of the iodide ligands that encase the central Zr₆Z core, particularly when the interstitial atom (Z) and the core itself are relatively small. researchgate.net

Acidic conditions are vital for stabilizing these cluster species in aqueous solutions, especially at the elevated temperatures used for excision. researchgate.net The stability allows for detailed characterization by various analytical techniques. For instance, NMR spectroscopy shows an increasing deshielding effect on the interstitial boron and carbon atoms when moving from chloride to iodide ligands in Zr₆ZX₁₂ clusters. acs.orgcdnsciencepub.com Cyclic voltammetry studies on ions like [(Zr₆BX₁₂)(H₂O)₆]⁺ reveal that the reduction potentials become increasingly positive when traversing the series from Cl⁻ to I⁻. acs.orgcdnsciencepub.com

The stability of these clusters in solution has enabled the growth of single crystals of new cluster complexes from aqueous or methanolic solutions. acs.org This has allowed for detailed structural elucidation of the solvated clusters. Examples of crystallized species include [(Zr₆BI₁₂)(H₂O)₆]Iₓ·11.7(H₂O) and [(Zr₆CI₁₂)(H₂O)₆]I₂(H₂O)₄. acs.orgnih.gov In the case of [(Zr₆BI₁₂)]⁺[I(CH₃OH)₆]⁻, the cluster was crystallized from a methanolic solution. acs.orgnih.gov

Chemical Transformation and Functionalization of Zirconium Iodides

Zirconium iodides serve as precursors and reactants in a variety of chemical transformations, leading to the formation of new cluster compounds, mixed-halide systems, and functionalized organometallic species. These reactions underscore the reactivity of the zirconium-iodide bond and the versatility of these compounds in synthetic chemistry.

A primary area of chemical transformation involves the synthesis of interstitially-stabilized hexanuclear this compound clusters. These compounds are typically formed through high-temperature solid-state reactions (around 850°C) in sealed tantalum tubes. researchgate.netacs.org Stoichiometric amounts of zirconium metal, zirconium tetraiodide (ZrI₄), an alkali metal iodide (like CsI), and an interstitial element (such as carbon, boron, silicon, or aluminum) are reacted to produce clusters with the general formulas Zr₆I₁₂X and MZr₆I₁₄X. acs.orgosti.gov The incorporation of the interstitial atom within the Zr₆ octahedron is a crucial transformation that imparts significant stability to the resulting cluster. acs.org The choice of the interstitial atom also influences the electronic and structural properties of the cluster, such as the average Zr-Zr bond distances. researchgate.netacs.org

Further transformation can be achieved by creating mixed-halide clusters. For example, reacting Zr, ZrCl₄, ZrI₄, and an interstitial element like boron or beryllium yields compounds such as Zr₆Cl₁.₆₅I₁₀.₃₅Be and Zr₆Cl₁.₂₇I₁₀.₇₃B. nih.gov In these structures, the chloride ions preferentially substitute for iodide at specific two-bonded sites, which helps to relieve steric crowding present in the pure iodide parent structure. nih.gov This substitution leads to significant structural changes, including a reduction in inter-cluster bond lengths. nih.gov

The functionalization of this compound is prominently demonstrated in the field of organometallic chemistry. Zirconium(IV) iodide is a key starting material for the synthesis of compounds like Zirconium, bis(eta5-2,4-cyclopentadien-1-yl)diiodo-, also known as zirconocene (B1252598) diiodide, [Zr(C₅H₅)₂I₂]. ontosight.ai This transformation is typically achieved by reacting ZrI₄ with a cyclopentadienyl (B1206354) source. This organometallic complex is significant as a catalyst and as a precursor for other tailored organometallic compounds. ontosight.ai Electrochemical methods have also been developed for the synthesis of organometallic halides of zirconium. cdnsciencepub.com

Ligand substitution represents another fundamental class of chemical transformations for zirconium iodides. youtube.comstudymind.co.uksavemyexams.com These reactions involve the replacement of iodide ligands with other functional groups. For example, zirconium amide-iodide complexes can be synthesized, demonstrating the substitution of iodide by amide ligands. acs.org Another transformation involves the reaction of certain zirconium complexes with iodine to form vinyl zirconium derivatives, which are valuable synthetic intermediates. thieme-connect.com In one reported reaction, a zirconium hydride complex was treated with methyl iodide, resulting in the replacement of the hydride with an iodide ligand to form a carbene carbonyl iodide complex.

The reactivity of these compounds is summarized in the following table:

Precursor(s)Reagent(s)Product TypeSignificance
Zr, ZrI₄, M, X (interstitial)High Temperature (e.g., 850°C)Interstitially-stabilized clusters (e.g., Zr₆I₁₂C, CsZr₆I₁₄B)Formation of stable, complex cluster architectures. acs.orgosti.gov
Zr, ZrI₄, ZrCl₄, X (interstitial)High Temperature (e.g., 850°C)Mixed-halide clusters (e.g., Zr₆Cl₁.₃I₁₀.₇B)Tuning of structural and electronic properties. nih.gov
ZrI₄Cyclopentadienyl sourceOrganometallic complexes (e.g., [Zr(C₅H₅)₂I₂])Synthesis of catalysts and functional materials. ontosight.ai
Zirconium ComplexAmide sourceAmide-iodide complexesIntroduction of new functional groups via ligand substitution. acs.org

Advanced Applications and Emerging Research Frontiers in Zirconium Iodide Chemistry

Catalysis Mediated by Zirconium Iodide Compounds

The catalytic potential of zirconium compounds is well-established, and iodide derivatives are being investigated for specific applications in organic synthesis. researchgate.net Their Lewis acidic nature and ability to participate in various reaction mechanisms make them candidates for mediating complex chemical transformations. researchgate.netdatastringconsulting.com

Zirconium halides have been explored as catalysts or pre-catalysts in important industrial processes like hydrogenation and polymerization. ontosight.airushim.ru Zirconium(III) iodide (ZrI₃) has been identified as a compound of interest for its potential catalytic activity in these reactions. ontosight.ai Organometallic zirconium compounds are widely used as pre-catalysts in the oligomerization and polymerization of unsaturated hydrocarbons. mdpi.com

In the context of polymerization, zirconium-based catalysts are central to Ziegler-Natta polymerization, a process of significant industrial importance for producing polymers like polyethylene. libretexts.org While many systems use chloride or other ligands, the fundamental mechanism involves the insertion of olefins into the zirconium-carbon bond. libretexts.org Research into zirconium carboxylates activated by organoaluminum co-catalysts has shown moderate activity in ethylene (B1197577) oligomerization, producing linear alpha-olefins. mdpi.com This highlights the versatility of zirconium-based systems, suggesting a potential role for iodide-containing analogues in tuning catalytic activity and product selectivity.

Table 1: Zirconium-Based Catalysts in Organic Synthesis

Catalyst/Pre-catalyst System Reaction Type Product(s) Key Findings
Zirconium(III) iodide (ZrI₃) Hydrogenation, Polymerization Alkanes, Polymers Explored as a potential catalyst in various organic reactions. ontosight.ai
Zirconium Carboxylates / Et₃Al₂Cl₃ Ethylene Oligomerization C₄–C₁₀ linear alpha-olefins The characteristics of the product are highly dependent on the aluminum acidity and the Al/Zr ratio. mdpi.com

Zirconium Iodides in Advanced Materials Science

The utility of zirconium iodides extends significantly into materials science, where they serve as critical precursors for creating high-purity thin films, novel semiconductors, and complex multi-dimensional materials.

Zirconium(IV) iodide (ZrI₄) is a key precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for creating thin films of zirconium-based materials. samaterials.com These techniques are vital in the semiconductor industry for depositing high-purity coatings with precisely controlled thickness. samaterials.comdiva-portal.org ZrI₄ is particularly useful for depositing zirconium dioxide (ZrO₂), a material with a high dielectric constant that is a promising replacement for silicon dioxide in next-generation transistors and capacitors. diva-portal.org

The CVD process typically involves the thermal decomposition of gaseous ZrI₄ on a heated substrate. samaterials.com One of the primary historical applications of this process, known as the van Arkel–de Boer process, was the production of ultra-pure zirconium metal by decomposing ZrI₄ on a hot filament. samaterials.com In modern semiconductor fabrication, using ZrI₄ as a precursor allows for the deposition of high-purity ZrO₂ films at relatively low temperatures. diva-portal.org Investigations have been conducted on various zirconium halide systems, including those with iodide, for depositing films at temperatures between 1000–1400 °C. mdpi.com

Table 2: CVD/ALD of Zirconium-Based Thin Films Using this compound

Precursor Co-reactant Deposition Method Deposition Temperature Resulting Film Application
Zirconium(IV) iodide (ZrI₄) Water, Hydrogen Peroxide ALD 400-500 °C Zirconium dioxide (ZrO₂) High-κ dielectrics diva-portal.org
Zirconium(IV) iodide (ZrI₄) None (thermal decomposition) CVD (Crystal Bar Process) ~1400 °C High-purity Zirconium (Zr) Purification of zirconium metal

This compound compounds serve as valuable precursors for synthesizing advanced nanomaterials, including novel semiconductors. ontosight.ai Zirconium dioxide (ZrO₂), in particular, has garnered significant attention as a wide-bandgap semiconductor material. nih.govmdpi.com The synthesis of zirconia-based nanomaterials can be achieved through various chemical methods, often starting from zirconium precursors like zirconium halides. nih.gov

The properties of these nanomaterials can be tailored by controlling the synthesis conditions. mdpi.com For instance, zirconia nanoparticles with sizes under 10 nm have been synthesized and shown to exhibit excellent optical properties, making them suitable for semiconductor devices and sensors. nih.gov The ability to use this compound in deposition processes like CVD and ALD allows for the creation of nanostructured films and coatings for electronic and photonic applications. diva-portal.orgmdpi.com Zirconium(III) iodide is noted as a candidate for the development of new semiconductor and nanomaterials due to its unique electronic and structural properties. ontosight.ai

The principles of supramolecular chemistry, which involve the self-assembly of molecules into larger, ordered structures, are being applied to create advanced materials like metal-organic frameworks (MOFs) and metal-organic cages (MOCs). chinesechemsoc.orgchinesechemsoc.org Zirconium is a common metal node in the construction of highly stable MOFs. chinesechemsoc.orgacs.org

A significant breakthrough in this area involves the use of iodine substitution to modify the properties of zirconium-based MOCs. rsc.orgresearchgate.net Researchers have reported an iodine substitution strategy to dramatically increase the solubility of a zirconium organic cage in organic solvents. rsc.orgresearchgate.net This enhanced solubility is crucial for the fabrication of high-quality mixed-matrix membranes (MMMs), which are a type of multi-dimensional material. rsc.orgresearchgate.net This work demonstrates a direct and sophisticated role for iodine in the chemical strategy for fabricating advanced, functional supramolecular structures.

A direct and impactful application of iodine-modified zirconium compounds is in the fabrication of advanced membranes for gas separation. Research has demonstrated the synthesis of a highly soluble zirconium organic cage through iodine substitution (ZrT-NH₂-I). rsc.orgresearchgate.net This derivative was then integrated as a filler into a polymer of intrinsic microporosity (PIM-PAO) to create a mixed-matrix membrane. rsc.orgresearchgate.net

This composite membrane exhibited exceptional performance in separating carbon dioxide (CO₂) from nitrogen (N₂). rsc.orgresearchgate.net The uniform distribution of the iodine-functionalized zirconium cage within the polymer matrix was key to its success. rsc.orgresearchgate.net The resulting membrane demonstrated significantly enhanced gas selectivity and permeability, surpassing the performance of membranes made with the non-iodinated parent compound and exceeding established industry benchmarks for CO₂/N₂ separation. rsc.orgresearchgate.net

Table 3: Performance of Iodine-Substituted Zirconium MOC Membrane for CO₂/N₂ Separation

Membrane Type CO₂ Permeability (Barrer) CO₂/N₂ Selectivity Key Advantage
ZrT-NH₂-I@PIM-PAO MMM 1377 45 Over 10-fold higher solubility of the MOC filler, leading to uniform membrane with high permeability and selectivity. rsc.orgresearchgate.net

Zirconium Iodides in Nuclear Energy Systems Research

The unique properties of zirconium alloys, such as a low thermal neutron absorption cross-section, have made them a critical material for nuclear fuel cladding in light water reactors. ustb.edu.cnzircon-association.org However, the harsh operating conditions within a nuclear reactor, including the presence of fission products like iodine, can lead to the degradation of these alloys. Research into the role of zirconium iodides is crucial for understanding and mitigating these degradation mechanisms, ensuring the safety and efficiency of nuclear energy systems.

Iodine-induced stress corrosion cracking (I-SCC) is a significant cause of fuel rod failure, arising from the synergistic effect of tensile stress on the cladding and chemical attack by iodine, a fission product. researchgate.netampp.org The process begins with the reaction between iodine and zirconium on the alloy's surface, leading to the formation of various zirconium iodides (ZrI, ZrI₂, ZrI₃, and ZrI₄). This chemical interaction results in the formation of micro-pits on the surface. ustb.edu.cnresearchgate.net

These initial pits can then coalesce into larger clusters, creating stress concentration points where cracks are more likely to initiate. ustb.edu.cnresearchgate.net The cracks typically begin propagating along grain boundaries (intergranular cracking). ustb.edu.cnresearchgate.net As the crack grows and the stress intensity at its tip increases, the propagation mode can shift to cutting through the grains themselves (transgranular cracking), eventually leading to ductile fracture and failure of the cladding. ustb.edu.cnresearchgate.net Several factors influence the susceptibility of zirconium alloys to I-SCC, including iodine concentration, temperature, the microstructure of the alloy, and the presence of alloying elements. ustb.edu.cnresearchgate.net

The mechanism of I-SCC is complex and involves several stages:

Initiation: The process starts with the chemical reaction between iodine and zirconium, forming pits on the surface. ustb.edu.cnresearchgate.net

Propagation: Cracks initiate at these pits and propagate, initially along grain boundaries. researchgate.net

Transition: Under certain conditions, the crack propagation can transition from intergranular to transgranular. researchgate.net

Fracture: The final stage is the ductile fracture of the material. ustb.edu.cn

The formation of zirconium iodides is a key step in the degradation of nuclear fuel cladding. researchgate.net During reactor operation, iodine produced from the fission of uranium can be released and come into contact with the inner surface of the zirconium alloy cladding. ampp.orgresearchgate.net The interaction between iodine and the cladding material is a chemical process that leads to the formation of various this compound compounds.

The presence of these iodides is linked to the embrittlement of the cladding material. Zirconium tetraiodide (ZrI₄), being volatile at reactor operating temperatures, can play a role in the transport of zirconium, potentially leading to the formation of pits and cracks. researchgate.net Studies have shown that the presence of iodine vapor significantly accelerates the cracking of zirconium alloys compared to environments without iodine. The formation of these iodides weakens the Zr-Zr bonds in the material, contributing to the initiation and propagation of cracks. researchgate.net

Research in this area focuses on understanding the thermodynamics and kinetics of this compound formation under reactor conditions to predict and model cladding degradation.

Study Temperature (°C) Iodine Concentration (Pa) Time to Failure (min)
Study A380400105
Study B38060<120

This table presents findings from studies on the effect of iodine concentration on the failure time of zirconium alloys, as cited in a secondary source.

Improving the resistance of zirconium-based materials to I-SCC is a critical area of research for enhancing the safety and performance of nuclear reactors. Several strategies are being explored:

Alloying: The addition of certain alloying elements can improve the I-SCC resistance of zirconium alloys. For instance, Zr-1% Nb alloys have shown greater resistance to SCC compared to Zircaloy-4 and Zircaloy-2. researchgate.net Alloying with elements like titanium and tantalum has also been found to enhance both general corrosion and SCC resistance. researchgate.net

Surface Treatments: Modifying the surface of the cladding can create a barrier against iodine attack. tandfonline.com Surface coatings of graphite (B72142) and baked poly-dimethyl-siloxane have been shown to protect Zircaloy from iodine-induced cracking. tandfonline.com

Microstructure Control: The microstructure of the alloy plays a significant role in its susceptibility to I-SCC. ustb.edu.cnresearchgate.net Heat treatments and manufacturing processes can be optimized to create microstructures that are more resistant to crack initiation and propagation. For example, recrystallized materials may exhibit different cracking behaviors compared to cold-worked materials. researchgate.net

Residual Stress Management: Tensile residual stresses in the cladding can contribute to I-SCC. tandfonline.com Treatments that reduce these stresses, such as roller straightening and shot peening, can lower the probability of cracking. tandfonline.com

Hydrogen Content: Interestingly, hydrided Zircaloy has been observed to have a higher resistance to iodine-induced cracking than unhydrided Zircaloy. tandfonline.com However, excessive hydride formation can lead to other forms of degradation.

Environmental Monitoring and Remediation Applications of this compound-Related Materials

Beyond the nuclear industry, zirconium-based materials are being investigated for their potential in environmental applications, particularly for the monitoring and removal of iodide ions from aqueous environments. This is important for addressing radioactive pollution, as radioactive iodine is a significant environmental concern. researchgate.net

Zirconium-based materials have shown promise for both the adsorption and detection of iodide ions (I⁻) in water.

Adsorption:

Zirconium-Organic Frameworks (MOFs): A silver-decorated, stable nano-MOF, Ag⁺@UiO-66-(COOH)₂, has been developed for the simultaneous capture and sensing of iodide in aqueous solutions. mdpi.comresearchgate.net This material exhibits a high removal capacity for I⁻, calculated to be as high as 235.5 mg/g, even in the presence of other common ions. mdpi.comresearchgate.net The mechanism involves the high affinity of I⁻ for the Ag⁺ ions, leading to the formation of silver iodide (AgI). mdpi.com Another study investigated a series of zirconium-based MOFs for capturing volatile iodine, with MOF-808 showing a high adsorption capacity of 2.18 g/g at 80 °C. acs.org

Hydrated Zirconium Oxide (HZO): An anion exchange resin impregnated with hydrated zirconium oxide particles (HAIX–Zr) has been synthesized for the selective adsorption of iodide. ijcce.ac.ir This material demonstrated a static adsorption capacity of 584.72 mg/g. ijcce.ac.ir

Detection:

Luminescent Sensing: The Ag⁺@UiO-66-(COOH)₂ MOF also functions as a fluorescent sensor for iodide. The fluorescence of the material decreases as AgI precipitates, allowing for the quantitative detection of iodide with a limit of detection calculated to be 0.58 ppm. mdpi.comresearchgate.net

Enhanced Oxidation: Zirconium(IV) has been used to enhance the oxidation of environmental I⁻ to molecular iodine (I₂). The generated I₂ then oxidizes a chromogenic substrate, enabling the ultrasensitive detection of iodide with a very low limit of detection of 0.176 nM. researchgate.net

Material Application Key Finding
Ag⁺@UiO-66-(COOH)₂Adsorption & DetectionRemoval capacity of 235.5 mg/g and a detection limit of 0.58 ppm. mdpi.comresearchgate.net
Hydrated Zirconium Oxide (HZO) ResinAdsorptionStatic adsorption capacity of 584.72 mg/g. ijcce.ac.ir
MOF-808Adsorption (Vapor)Adsorption capacity of 2.18 g/g at 80 °C. acs.org
Zirconium(IV)DetectionEnhances oxidation for detection with a limit of 0.176 nM. researchgate.net

Future Research Directions in this compound Chemistry

The field of this compound chemistry continues to evolve, with several promising avenues for future research:

Advanced Materials for I-SCC Resistance: Further development of novel zirconium alloys with optimized compositions and microstructures is needed to enhance their inherent resistance to I-SCC. ustb.edu.cntandfonline.com This includes exploring the synergistic effects of different alloying elements and advanced manufacturing techniques.

Predictive Modeling: The development of more sophisticated computational models, such as those based on density functional theory and reactive force fields, will be crucial for a deeper understanding of the fundamental mechanisms of I-SCC and for predicting the long-term behavior of cladding materials. researchgate.netscience.gov

Novel Sorbents for Environmental Remediation: Research into new and more efficient zirconium-based materials for the capture of radioactive iodine from both liquid and gas phases is essential for environmental protection and nuclear waste management. acs.orgrsc.org This includes the design of MOFs and other porous materials with tailored functionalities for higher selectivity and capacity.

Advanced Sensing Technologies: The development of highly sensitive and selective sensors for the in-situ monitoring of iodide in various environments remains a key research goal. researchgate.netmdpi.com This could involve exploring new zirconium-based nanomaterials and integrated sensing platforms.

Catalysis: The application of zirconium-based catalysts, including those involving iodide intermediates, in organic synthesis is an emerging area. For example, a Fe₃O₄@Benzo[d]imidazole-Zr nanocatalyst has been used for the thiocarbonylation of aryl iodides. nanomaterchem.com Further exploration of this compound's role in catalysis could lead to new and efficient chemical transformations.

Elucidation of Thermodynamic Properties of Aqueous this compound Complexes

The study of the thermodynamic properties of aqueous this compound complexes is a challenging field characterized by a notable scarcity of direct experimental data. oecd-nea.orgpageplace.de The behavior of zirconium in aqueous solutions is dominated by its strong tendency to hydrolyze, even in highly acidic conditions. oecd-nea.orgpsi.ch This hydrolysis leads to the formation of various monomeric and polynuclear hydroxide (B78521) complexes, which complicates the isolation and characterization of other aqueous species. psi.chscholaris.ca

Critical reviews of zirconium thermodynamics, such as those by the OECD Nuclear Energy Agency (NEA), highlight that while substantial data exists for many solid zirconium compounds, the same is not true for its aqueous complexes. oecd-nea.org The literature on zirconium hydrolysis is often contradictory, with reported stability constants for hydrolysis species varying by as much as ten orders of magnitude at the same ionic strength. oecd-nea.org To address these inconsistencies, significant efforts have been made to reinterpret original experimental data to develop a consistent hydrolysis model. oecd-nea.orgpsi.ch This model is foundational for understanding the broader aqueous chemistry of zirconium.

For aqueous this compound complexes specifically, no selected thermodynamic data for their formation or stability were available in major compilations as of the mid-2000s. oecd-nea.orgpageplace.de Based on the known stability of zirconium-chloride complexes, it is anticipated that zirconium(IV) would form only very weak complexes with the iodide ion in aqueous solutions. oecd-nea.org Zirconium(IV) iodide (ZrI₄) itself is known to be hygroscopic and reacts vigorously with water, hydrolyzing to form zirconium oxyiodides. psi.ch

In contrast, the thermodynamic properties of gaseous zirconium iodides have been studied more extensively, primarily due to their importance in the van Arkel-de Boer process for purifying zirconium metal. wikipedia.orgosti.gov Mass spectrometry studies of the reaction between zirconium solid and hydrogen iodide gas have allowed for the determination of enthalpies of formation for gaseous ZrI, ZrI₂, and ZrI₃. osti.gov

Table 1: Standard Enthalpies of Formation for Gaseous this compound Species

This table presents thermodynamic data for gaseous species, as robust data for aqueous complexes is not available.

Compound/Species Formula State Standard Enthalpy of Formation (ΔHf°298)
This compound ZrI Gas 96.3 ± 2.8 kcal/mol
Zirconium Diiodide ZrI₂ Gas 32.6 ± 4.0 kcal/mol
Zirconium Triiodide ZrI₃ Gas -30.8 ± 1.5 kcal/mol

Data sourced from Knudsen cell mass spectrometry studies. osti.gov

Future research is needed to fill the significant gaps in the thermodynamic database for aqueous zirconium complexes, including those with iodide. oecd-nea.org Such data are crucial for accurately modeling the geochemical behavior of zirconium and its application in various aqueous environments.

Exploration of Novel this compound Cluster Systems and Their Reactivity

Research into this compound cluster chemistry has revealed a diverse family of compounds built around octahedral Zr₆ cores. These clusters are often stabilized by an interstitial atom centered within the Zr₆ octahedron and are connected into larger structures through bridging iodide ligands. illinois.eduacs.org The synthesis of these novel systems typically involves high-temperature solid-state reactions in sealed tantalum containers, using reactants like zirconium metal, zirconium(IV) iodide (ZrI₄), and various interstitial elements or alkali metal iodides. researchgate.net

A significant area of exploration involves the stabilization of the Zr₆ core by interstitial atoms (Z), leading to general formulas like AₓZr₆(Z)I₁₂₊ₙ, where A can be an alkali metal. academictree.org Carbon has been shown to be a particularly effective interstitial atom, forming stable clusters such as Zr₆I₁₂C and CsZr₆I₁₄C. illinois.edu The presence of the interstitial atom is crucial for the stability of these reduced zirconium frameworks. Other elements, including boron (B), silicon (Si), and manganese (Mn), have also been successfully incorporated as interstitial atoms. researchgate.net

The reactivity and structural diversity of these cluster systems are influenced by several factors:

Interstitial Atom: The nature of the centered atom (e.g., B, C, H) affects the electronic properties and stability of the cluster. acs.orgosti.gov

Halide Composition: The development of mixed-halide clusters, containing both chloride and iodide, has been a major research focus. nih.govnih.gov In these systems, a distinct ordering occurs where the larger iodide ions preferentially occupy sites that bridge between cluster units, while the smaller chloride ions occupy terminal positions. nih.gov This selective substitution helps to relieve steric strain within the crystal lattice. nih.gov

Inter-cluster Connectivity: The degree of cross-linking between cluster units determines the dimensionality of the resulting solid and its properties. acs.org For instance, compounds with formulas like Zr₆ZI₁₂ and MₙZr₆ZI₁₄ exhibit different three-dimensional network structures based on how the iodide ligands bridge adjacent Zr₆Z cores. acs.org Researchers have explored "dimensional reduction" by synthesizing iodide-rich phases with fewer inter-cluster linkages, which can make the clusters more amenable to being dissolved or "excised" from the solid state for solution-phase studies. acs.org

The reactivity of these clusters has been demonstrated through dissolution experiments. For example, carbon-centered and boron-centered this compound clusters can be dissolved in water or other polar solvents, indicating that the robust [Zr₆ZI₁₂] core can remain intact even when removed from the solid-state lattice. acs.org

Table 2: Examples of Novel this compound Cluster Systems

Compound/Cluster Formula Interstitial Atom (Z) Key Structural Features
Zr₆I₁₂ None Contains Zr₆ octahedra with edge-bridging iodide ligands. illinois.eduacademictree.org
CsZr₆I₁₄ None Features isolated Zr₆I₁₂ clusters with two additional iodide ions per formula unit. illinois.eduacademictree.org
Zr₆I₁₂C Carbon (C) A carbon atom is centered in the Zr₆ octahedron, stabilizing the 16-cluster-electron species. illinois.eduacs.org
[Zr₆MnI₁₂]₄[MnI₄]₃ Manganese (Mn) Unique structure where Mn acts as both the interstitial atom in the cluster and as the cation between clusters. researchgate.net
Zr₆Cl₁.₃I₁₀.₇B Boron (B) A mixed-halide cluster where Cl and I substitute at specific sites, relieving structural strain. nih.gov
Cs₂[(Zr₆B)(Cl,I)₁₅] Boron (B) A mixed-halide system where halide ordering is observed, with iodide preferentially occupying cluster-interconnecting sites. nih.gov

Data sourced from single-crystal X-ray diffraction studies. illinois.eduresearchgate.netacademictree.orgnih.govnih.gov

The ongoing exploration of these systems continues to expand the fundamental understanding of transition metal cluster chemistry, with potential implications for developing new materials with tailored electronic and magnetic properties.

Development of this compound-Based Materials for Emerging Technologies

This compound compounds, particularly zirconium(IV) iodide (ZrI₄), serve as critical precursors and components in the development of materials for a range of advanced technological applications.

High-Purity Zirconium Production: The most established application of ZrI₄ is in the van Arkel-de Boer process (also known as the crystal-bar or iodide process) for producing ultra-pure ductile zirconium metal. wikipedia.orgsamaterials.com In this process, impure zirconium reacts with iodine at moderate temperatures (50–250°C) to form volatile ZrI₄ gas. This gas is then decomposed on a hot tungsten filament (around 1400°C), depositing a "crystal bar" of high-purity zirconium and releasing iodine, which is recycled in the process. wikipedia.org This method is essential for obtaining the low-hafnium zirconium required for nuclear applications due to zirconium's low thermal neutron absorption cross-section. kipt.kharkov.ua

Chemical Vapor Deposition (CVD): Leveraging its volatility, ZrI₄ is used as a precursor in CVD processes to deposit thin films of zirconium-containing materials. samaterials.commdpi.com These processes are critical in the semiconductor and materials science industries for creating protective coatings, diffusion barriers, and electronic components like resistors and contacts. mdpi.com For instance, ZrI₄ can be used in combination with hydrocarbons to deposit zirconium carbide (ZrC) coatings at high temperatures. mdpi.com

Advanced Sensors: Recent research has focused on using zirconium-based materials for highly sensitive iodide detection. One novel approach uses zirconium(IV) ions to enhance the oxidation of iodide (I⁻) to iodine (I₂), which can then be detected colorimetrically with extreme sensitivity, reaching detection limits as low as 0.176 nM. researchgate.netresearchgate.net This is particularly relevant for monitoring radioactive iodine in the environment. researchgate.net Furthermore, zirconium-based metal-organic frameworks (Zr-MOFs) are being developed as highly effective materials for the capture and sensing of volatile iodine from both aqueous solutions and gas streams, which is important for nuclear waste management. mdpi.comacs.org

Catalysis: Zirconium halides, including iodides, are being explored as catalysts and pre-catalysts in organic synthesis. ontosight.ai Zirconium(III) iodide (ZrI₃) is a candidate for catalyzing polymerization and hydrogenation reactions. ontosight.ai More complex zirconium carboxylates, which can be synthesized from metallic zirconium, act as pre-catalysts in combination with organoaluminum compounds for ethylene oligomerization to produce linear alpha-olefins, which are important industrial chemicals. mdpi.com Recently, a magnetic Fe₃O₄@Benzo[d]imidazole-Zr nanocatalyst has been shown to be effective in the thiocarbonylation of aryl iodides. nanomaterchem.com

Perovskite Solar Cells: In the field of renewable energy, zirconium compounds are being incorporated into perovskite solar cells to enhance their performance and stability. researchgate.net Research has shown that using zirconium-based metal-organic frameworks as additives can improve the crystallinity and morphology of the perovskite layer. researchgate.netsci-hub.se In tin-halide perovskite solar cells, a thin interlayer of zinc iodide has been shown to improve energy level alignment, boosting power conversion efficiency and operational stability. acs.org While not always a direct iodide compound, the synergy between zirconium additives and the iodide-based perovskite structure is a key area of emerging research. mdpi.comresearchgate.net

Table 3: Summary of Emerging Technologies Utilizing this compound-Based Materials

Technology Area Specific Application Role of this compound/Related Compound Key Research Finding
Nuclear Materials Metal Purification (van Arkel-de Boer process) ZrI₄ is a volatile intermediate for purifying zirconium. wikipedia.orgsamaterials.com Enables production of ultra-pure, ductile zirconium with low neutron cross-section for reactor components. kipt.kharkov.ua
Stress Corrosion Cracking Iodine, a fission product, reacts with Zr cladding, forming iodides that affect mechanical strength. osti.gov Chemisorption of iodine on zirconium surfaces leads to a reduction in the material's yield stress. osti.gov
Materials Science Chemical Vapor Deposition (CVD) ZrI₄ is a volatile precursor for thin film deposition. samaterials.commdpi.com Used to create high-purity zirconium, ZrC, and other coatings for electronic and protective applications. mdpi.com
Advanced Sensors Iodide Ion Detection Zirconium(IV) enhances the oxidation of I⁻ for ultrasensitive optical detection. researchgate.netresearchgate.net Achieves detection limits as low as 0.176 nM, crucial for environmental monitoring of radioactive iodine. researchgate.net
Iodine Capture Zirconium-based Metal-Organic Frameworks (Zr-MOFs) adsorb volatile iodine. mdpi.comacs.org Zr-MOFs show high capacity and recyclability for capturing iodine from gas streams, important for nuclear safety. acs.org
Catalysis Ethylene Oligomerization Electrochemically synthesized zirconium carboxylates serve as pre-catalysts. mdpi.com Catalytic systems demonstrate moderate to high activity in producing valuable linear alpha-olefins. mdpi.com
Thiocarbonylation A magnetic Zr-nanocatalyst is used for the synthesis of thioesters from aryl iodides. nanomaterchem.com The catalyst shows high reusability and effectiveness under moderate reaction conditions. nanomaterchem.com
Solar Energy Perovskite Solar Cells Zirconium-based additives and iodide interlayers are used to modify the perovskite layer. researchgate.netacs.org Incorporation improves crystal growth, energy level alignment, and boosts power conversion efficiency and stability. researchgate.netacs.org

Q & A

Q. What are the primary synthetic routes for zirconium iodide (ZrI₄), and how can purity be optimized?

ZrI₄ is typically synthesized via direct reaction of zirconium metal with iodine or hydroiodic acid. For the iodine route, zirconium powder is heated with excess iodine in a sealed tube under inert conditions (e.g., argon) at 300–400°C . To ensure purity, post-synthesis sublimation at 250–300°C under vacuum is recommended to remove unreacted iodine and byproducts. Characterization via X-ray diffraction (XRD) and elemental analysis (e.g., ICP-MS) is critical to confirm stoichiometry and crystallinity .

Q. What standard characterization methods are used to validate ZrI₄’s structural and chemical properties?

Key techniques include:

  • XRD : To confirm crystal structure and phase purity.
  • Raman/IR spectroscopy : To identify vibrational modes of Zr–I bonds.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
  • Elemental analysis : To verify iodine/zirconium ratios. Cross-referencing with literature databases (e.g., ICSD) ensures consistency with reported data .

Q. How should ZrI₄ be handled to prevent degradation in experimental settings?

ZrI₄ is hygroscopic and sensitive to oxygen. Store in anhydrous, inert environments (e.g., gloveboxes with <0.1 ppm O₂/H₂O). For reactions in solution, use rigorously dried solvents (e.g., THF, toluene) and Schlenk-line techniques. Monitor for iodine release via colorimetric tests or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of ZrI₄ (e.g., sublimation enthalpy, bandgap)?

Discrepancies often arise from synthesis conditions or measurement techniques. For example, sublimation enthalpy values vary with partial iodine pressure during sublimation. To address this:

  • Standardize synthesis protocols (e.g., vacuum sublimation vs. inert gas flow).
  • Use complementary methods (e.g., TGA-DSC for enthalpy, UV-Vis/ellipsometry for bandgap).
  • Compare results with computational models (DFT) to validate experimental data .

Q. What advanced applications of ZrI₄ are emerging in materials science, and how can experimental design address scalability challenges?

ZrI₄ is a precursor for zirconium-based thin films (e.g., ZrO₂ via chemical vapor deposition). Challenges include controlling film stoichiometry and minimizing carbon contamination. Solutions:

  • Optimize CVD parameters (temperature, precursor flow rate).
  • Use in situ mass spectrometry to monitor decomposition byproducts.
  • Pair with ALD for atomic-layer control .

Q. What methodologies are effective for studying ZrI₄’s reactivity in non-aqueous solvents?

Employ kinetic studies using stopped-flow spectroscopy or NMR to track reaction intermediates. For example, monitor ZrI₄’s interaction with Lewis bases (e.g., amines) in real time. Use DFT calculations to predict solvent coordination behavior and validate with EXAFS for local structure analysis .

Q. How can computational modeling (e.g., DFT, MD) enhance understanding of ZrI₄’s electronic structure and catalytic potential?

  • Band structure analysis : Use hybrid functionals (e.g., HSE06) to predict optical properties.
  • Reactivity simulations : Model surface interactions with small molecules (e.g., CO₂, H₂O).
  • Validate with experimental XPS/UPS data to correlate theoretical and observed electronic states .

Methodological Best Practices

  • Data validation : Replicate experiments under varying conditions (e.g., temperature, pressure) to assess reproducibility .
  • Literature review : Use tools like SciFinder or Web of Science to identify gaps and avoid redundant hypotheses .
  • Ethical reporting : Clearly distinguish primary data from secondary sources and cite all foundational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.